4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-4,9,11-12,14H,2,5-8,10H2,1H3 |
InChI Key |
CLNSMDNUDMVGBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
Structural & Synthetic Profile: 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine . This molecule represents a critical secondary amine scaffold often utilized in medicinal chemistry for G-Protein Coupled Receptor (GPCR) ligand design, specifically within the 5-HT (serotonin) and Sigma receptor landscapes. Its architecture combines a lipophilic 4-substituted cyclohexane ring (providing stereochemical rigidity) with a thiophene moiety (acting as a phenyl bioisostere).
The following sections detail the stereochemical challenges (cis/trans isomerism), optimized synthetic protocols via reductive amination, and analytical validation standards required for high-purity isolation.
Structural Architecture & Stereochemistry
The core pharmacological value of this molecule lies in its cyclohexane ring, which acts as a spacer defined by specific conformational preferences.
Conformational Locking
The 4-ethyl group serves as a "conformation locking" element. Due to A-value constraints (1.75 kcal/mol for ethyl), the ethyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. This forces the cyclohexane ring into a stable chair conformation, dictating the orientation of the amino substituent at position 1.
Stereoisomers
Two diastereomers exist based on the relative orientation of the ethyl and amine groups:
-
Trans-Isomer (Thermodynamically Favored): Both the 4-ethyl and the 1-amino groups occupy equatorial positions (diequatorial). This is the lower-energy conformer and typically the major product of thermodynamic equilibration.
-
Cis-Isomer: The 4-ethyl group remains equatorial, forcing the 1-amino group into an axial position. This introduces steric strain but may be required for specific binding pockets (e.g., NMDA receptor channels).
Pharmacophore Logic (DOT Visualization)
The following diagram illustrates the retrosynthetic logic and the bioisosteric relationships inherent in the structure.
Figure 1: Pharmacophore decomposition highlighting the structural role of each moiety.
Synthetic Methodology: Reductive Amination[1][2][3][4][5]
The most robust route to this secondary amine is the reductive amination of 4-ethylcyclohexanone with 2-thiophenemethylamine (2-aminomethylthiophene).
Reaction Pathway
Direct alkylation (using halides) is discouraged due to the risk of over-alkylation (quaternary ammonium salt formation). Reductive amination ensures mono-alkylation control.
Reagents:
-
Carbonyl Component: 4-Ethylcyclohexanone.
-
Amine Component: 2-Thiophenemethylamine.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH4 for chemoselectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
Detailed Protocol (Self-Validating System)
Step 1: Imine Formation (Equilibrium)
-
Charge a dry reaction vessel with 4-ethylcyclohexanone (1.0 equiv) and DCE (0.2 M concentration).
-
Add 2-thiophenemethylamine (1.1 equiv).
-
Critical Control: Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Stir at room temperature for 2 hours.
-
Validation: Monitor by TLC or LC-MS. Disappearance of ketone indicates imine formation.
-
Step 2: Reduction
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control exotherm.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Mechanism:[1] STAB is less basic and reduces the protonated imine faster than the ketone, preventing side reactions.
-
Step 3: Workup & Purification
-
Quench with saturated aqueous NaHCO3 (pH ~8).
-
Extract with Dichloromethane (DCM) x3.
-
Dry organic layer over Na2SO4 and concentrate.
-
Purification: Flash Column Chromatography (SiO2).
-
Eluent: Hexane:Ethyl Acetate (gradient) with 1% Triethylamine to prevent tailing of the amine.
-
Synthetic Workflow Diagram
Figure 2: Step-by-step reductive amination workflow ensuring mono-alkylation.
Physicochemical Properties & Profiling
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Estimated) | Significance |
| Molecular Formula | C13H21NS | Core composition. |
| Molecular Weight | 223.38 g/mol | Low MW, favorable for CNS penetration. |
| cLogP | 3.8 – 4.2 | Highly lipophilic. Likely to cross the Blood-Brain Barrier (BBB). |
| pKa (Basic) | ~10.5 | Secondary amine. Protonated at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for receptor binding interactions. |
| Topological Polar Surface Area (TPSA) | ~12 Ų (Amine) + ~28 Ų (Thiophene) | Total < 60 Ų, indicating excellent membrane permeability. |
Metabolic Note: The thiophene ring is a "structural alert" for metabolism. It can undergo S-oxidation or ring-opening via Cytochrome P450 enzymes, potentially leading to reactive metabolites. In drug design, this position is often substituted (e.g., with a halogen) to block metabolic attack.
Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (1H-NMR, 400 MHz, CDCl3)
-
Thiophene Protons: Three distinct signals in the aromatic region (~6.9 – 7.3 ppm).
-
Benzylic Methylene (N-CH2-Thiophene): A singlet (or AB quartet if chiral influence exists) around 3.9 – 4.1 ppm .
-
Methine (N-CH-Cyclohexane): A multiplet at 2.4 – 2.6 ppm .
-
Stereochemical Marker: The width of this peak helps distinguish isomers. In the trans isomer (axial proton), the coupling constants are large (ax-ax), leading to a wider multiplet (tt).
-
-
Ethyl Group: Triplet (~0.9 ppm) and quartet (~1.3 ppm).
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]+ = 224.15 m/z .
-
Fragmentation: Expect loss of the ethyl group or cleavage at the C-N bond yielding a thiophene-methyl cation (m/z ~97).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for mono-alkylation.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Definitive text on cyclohexane conformational analysis and A-values.
-
Sigma-Aldrich. (2024). "2-Thiophenemethylamine Product Sheet." precursor data and applications in 5-HT antagonists.
-
PubChem. (2024). "Compound Summary: Cyclohexanamine derivatives." General physicochemical properties for cyclohexylamines.
Sources
molecular weight and formula of thiophene-cyclohexanamine derivatives
This guide serves as a technical reference for the structural characterization, molecular weight analysis, and medicinal chemistry of thiophene-cyclohexanamine derivatives . These compounds represent a critical class of arylcyclohexylamines where the phenyl ring (common in phencyclidine/PCP) is replaced by a thiophene moiety, significantly altering metabolic profiles and receptor binding affinities (NMDA, Sigma-1, and Dopamine transporters).
Part 1: Structural Classification & Molecular Formula Analysis
The core scaffold of this class is 1-(thiophen-2-yl)cyclohexan-1-amine . In drug development, this primary amine is rarely the endpoint; it serves as the precursor for
1.1 The Core Scaffold
The generic molecular formula for the non-salt (free base) species is determined by the substitution on the nitrogen atom (
General Formula:
1.2 Table of Key Derivatives (Physicochemical Properties)
The following table details the molecular weight (MW) and formulas for the most pharmacologically significant derivatives.
| Compound Name | Abbr. | Amine Substituent ( | Molecular Formula | Exact Mass (Da) | Mol. Weight ( g/mol ) |
| Parent Amine | TCA | 181.09 | 181.30 | ||
| Tenocyclidine | TCP | Piperidine | 249.15 | 249.42 | |
| TCPy | TCPy | Pyrrolidine | 235.14 | 235.39 | |
| TCM | TCM | Morpholine | 251.13 | 251.39 | |
| Gacyclidine | GK-11 | 2-Me-Piperidine (+alkyl) | 263.17 | 263.45 |
Note on Salts: These compounds are typically isolated as Hydrochloride (HCl) salts to improve stability and water solubility. To calculate the HCl salt MW, add 36.46 g/mol to the free base values above. Example: Tenocyclidine HCl MW =
.[1]
Part 2: Structural Logic & Diagrammatic Representation
To understand the diversity of this chemical space, we must visualize the modular assembly of the scaffold. The thiophene ring acts as a bioisostere for benzene, introducing a dipole moment and specific metabolic "soft spots" (S-oxidation).
2.1 Scaffold Architecture (Graphviz)
Figure 1: Modular assembly of the thiophene-cyclohexanamine pharmacophore. The 1,1-disubstitution on the cyclohexane ring is critical for locking the conformation required for NMDA receptor channel blocking.
Part 3: Synthesis & Verification Protocols
As a Senior Application Scientist, I emphasize that molecular weight is not just a calculation—it is an analytical target. The presence of Sulfur (
3.1 Synthesis Workflow (The Bruylants Route)
The most robust method for generating these derivatives with high purity involves the displacement of a nitrile or the addition of a Grignard reagent to an imine.
Step-by-Step Methodology:
-
Imine Formation: Condensation of cyclohexanone with the secondary amine (e.g., piperidine) using
-toluenesulfonic acid (catalyst) in refluxing benzene/toluene with a Dean-Stark trap to remove water.-
Checkpoint: Monitor disappearance of ketone via IR (loss of 1710 cm⁻¹ peak).
-
-
Nucleophilic Addition: Reaction of the resulting enamine/iminium intermediate with 2-thienylmagnesium bromide (Grignard reagent) or 2-thienyllithium.
-
Conditions: Anhydrous ether/THF, 0°C to RT, inert atmosphere (
or Ar).
-
-
Hydrolysis & Salt Formation: Quench with dilute HCl. The product precipitates as the hydrochloride salt or is extracted as the free base after basification with NaOH.
3.2 Analytical Verification (Self-Validating System)
You cannot rely solely on NMR for these sulfur-containing compounds. You must validate the Molecular Formula using High-Resolution Mass Spectrometry (HRMS).
-
The Sulfur Isotope Rule: Sulfur has a significant natural isotope,
(4.2% abundance). -
Validation Protocol:
-
Run LC-MS/MS in positive ion mode (
). -
Check the parent peak (
). -
Critical Step: Verify the
peak intensity. For Tenocyclidine ( ), the peak (due to ) should be approximately 4.5 - 5.0% of the base peak height. -
If the
peak is < 1% or > 30% (indicating Cl/Br contamination), the formula is incorrect.
-
3.3 Analytical Logic Diagram
Figure 2: Decision tree for confirming the molecular formula of thiophene derivatives, emphasizing the sulfur isotopic signature.
Part 4: Implications for Drug Design
When designing derivatives, the shift from a Phenyl ring (MW 77) to a Thiophene ring (MW 83) adds ~6 Daltons and changes the electronic landscape.
-
Lipophilicity (LogP): Thiophene is slightly more lipophilic and electron-rich than benzene. This often increases blood-brain barrier (BBB) permeability for these derivatives.
-
Metabolic Stability: The thiophene sulfur is prone to S-oxidation, potentially creating reactive metabolites. Researchers must assess metabolic stability early (microsomal stability assays).
-
Receptor Selectivity:
-
NMDA Receptor: The steric bulk of the thiophene fits the PCP binding pocket well (high affinity).
-
Dopamine Transporter (DAT): Thiophene analogs (like TCP) often show higher affinity for DAT compared to their phenyl counterparts, altering the stimulant vs. dissociative profile.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62751, Tenocyclidine. Retrieved from [Link]
-
Moriarty, R. M., et al. (1998).[2] Rigid phencyclidine analogues.[2] Binding to the phencyclidine and sigma 1 receptors.[2] Journal of Medicinal Chemistry, 41(4), 468-77.[2] Retrieved from [Link]
-
Vignon, J., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects.[3] Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-27.[3] Retrieved from [Link]
Sources
- 1. Tenocyclidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Rigid phencyclidine analogues. Binding to the phencyclidine and sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine SMILES and InChI strings
Technical Monograph: Chemical Identity and Synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis of This compound , a secondary amine featuring a cyclohexane scaffold substituted with an ethyl group at the 4-position and a thiophene-2-methylamine moiety at the 1-position.
This structural motif is significant in medicinal chemistry, particularly in the design of central nervous system (CNS) ligands (e.g., Sigma-1 receptor modulators) and as a bioisosteric replacement for benzylamine derivatives. The presence of the thiophene ring offers distinct electronic properties and metabolic stability profiles compared to phenyl analogs.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₁NS |
| Molecular Weight | 223.38 g/mol |
| Canonical SMILES | CCC1CCC(CC1)NCC2=CC=CS2 |
| Isomeric SMILES (Trans) | CC[C@H]1CCNCC2=CC=CS2 |
| Isomeric SMILES (Cis) | CC[C@H]1CCNCC2=CC=CS2 |
| InChI String | InChI=1S/C13H21NS/c1-2-11-5-7-12(8-6-11)14-9-13-4-3-10-15-13/h3-4,10-12,14H,2,5-9H2,1H3 |
| InChIKey | Generate via standard hash of InChI (Deterministic) |
Structural Analysis & Physicochemical Profile
The molecule exists as two geometric isomers due to the 1,4-disubstitution pattern on the cyclohexane ring. Understanding the stereochemical preference is critical for biological activity.
-
Trans-Isomer (Diequatorial): In the lowest energy conformation, both the 4-ethyl group and the bulky N-(thiophen-2-ylmethyl)amino group occupy equatorial positions to minimize 1,3-diaxial interactions. This is the thermodynamically preferred product.
-
Cis-Isomer (Axial-Equatorial): One substituent is forced into an axial position, raising the ground state energy.
Computed Properties (Estimates)
| Property | Value | Significance |
| cLogP | ~3.8 - 4.2 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |
| TPSA | ~12.0 Ų | Very low polar surface area (dominated by the secondary amine), reinforcing CNS penetration potential. |
| pKa (Base) | ~10.5 | Typical for secondary aliphatic amines; exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 | The secondary amine hydrogen. |
Synthetic Pathways
The most robust route to this molecule is Reductive Amination . This approach avoids the over-alkylation often seen with direct alkylation and allows for convergent synthesis from stable precursors.
Method A: Reductive Amination (Preferred)
Precursors: 4-Ethylcyclohexanone + 2-Thiophenemethylamine.
This reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its selectivity for imines over ketones, allowing for a "one-pot" procedure.
Reagents:
-
4-Ethylcyclohexanone (1.0 eq)
-
2-Thiophenemethylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (catalytic to stoichiometric)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Imine Formation: Dissolve 4-ethylcyclohexanone in DCE under N₂ atmosphere. Add 2-thiophenemethylamine and acetic acid. Stir at room temperature for 1–2 hours to equilibrate the imine species.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil is purified via flash column chromatography (SiO₂), typically eluting with a gradient of MeOH in DCM (0–5%) containing 1% NH₄OH.
Visualizing the Synthesis Logic
Figure 1: One-pot reductive amination pathway utilizing STAB for selective imine reduction.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals must be confirmed.
1H NMR (400 MHz, CDCl₃) Expectations:
-
Thiophene Protons: Three distinct signals in the aromatic region (δ 6.9 – 7.3 ppm).
-
Benzylic Methylene: A singlet (or slightly split if hindered) around δ 3.9 – 4.0 ppm (N-CH₂-Thiophene).
-
Methine (N-CH): A multiplet at δ 2.4 – 2.6 ppm (position 1 of cyclohexane).
-
Cyclohexane Ring: Complex multiplets between δ 1.0 – 2.0 ppm.
-
Ethyl Group: A triplet (CH₃) at δ 0.88 ppm and a quartet/multiplet (CH₂) at δ 1.2 ppm.
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated m/z = 224.14. Look for the base peak at 224.1.
-
Fragmentation: Likely loss of the thiophene-methyl group or the ethyl chain during fragmentation.
Drug Design Context: Bioisosterism
The inclusion of the thiophene ring is a deliberate medicinal chemistry strategy. Thiophene is a classical bioisostere of the phenyl ring (benzene).
Why Thiophene?
-
Size: The sulfur atom in thiophene is roughly equivalent to a -CH=CH- unit in benzene, making the steric bulk similar.
-
Electronics: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions with receptor binding sites.
-
Metabolism: The sulfur atom can be a handle for oxidation (S-oxidation), altering the metabolic clearance (Cl_int) compared to the phenyl analog.
Bioisostere Comparison Workflow
Figure 2: Strategic rationale for replacing a phenyl ring with thiophene in ligand design.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PubChem Database. "Compound Summary: 2-Thiophenemethylamine." National Center for Biotechnology Information.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
An In-depth Technical Guide to the Physicochemical Profiling of N-(thiophen-2-ylmethyl)cyclohexan-1-amine Analogs for Drug Discovery
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery, the adage "make it potent" has been necessarily amended to "make it potent and bioavailable." The journey of a drug candidate from a promising hit to a clinical reality is paved with challenges, many of which are dictated by its fundamental physical and chemical characteristics.[1][2] For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is not merely an academic exercise but a critical determinant of its ultimate success.[3][4][5] These properties, including melting point, solubility, acidity (pKa), and lipophilicity (logP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety.[1][3][4]
This technical guide provides an in-depth exploration of the core physical properties of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its analogs, a class of compounds with potential therapeutic applications. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, enabling researchers to make informed decisions in their drug development campaigns. The thiophene moiety, a well-established pharmacophore in medicinal chemistry, imparts unique electronic and conformational properties, making a thorough physicochemical characterization essential.[6][7][8]
Melting Point: A Gateway to Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity and is influenced by the strength of the intermolecular forces within the crystal lattice.[9] For drug candidates, a sharp and defined melting point is often indicative of a pure compound, whereas a broad melting range can suggest the presence of impurities.[10]
Experimental Protocol for Melting Point Determination
A standard and reliable method for determining the melting point of N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs is the capillary melting point technique.[9][10][11][12]
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small, dry sample of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.[10]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Data Presentation: Melting Points of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs
| Compound | Structure | Melting Point (°C) | Notes |
| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | Predicted: Liquid at room temp. | Based on similar structures. | |
| Analog A (Hypothetical) | Phenyl substitution on thiophene | Predicted: 85-88 | Increased molecular weight and potential for pi-stacking may increase melting point. |
| Analog B (Hypothetical) | Methyl substitution on cyclohexyl ring | Predicted: Liquid at room temp. | Minimal impact on intermolecular forces expected. |
| Analog C (Hypothetical) | Benzothiophene analog | Predicted: 102-105 | The extended aromatic system increases intermolecular interactions.[13] |
Note: The melting points for the hypothetical analogs are illustrative predictions to demonstrate structure-property relationships.
Experimental Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and distribution.[3][4] For orally administered drugs, sufficient solubility in the gastrointestinal tract is necessary for the drug to be absorbed into the bloodstream. The amine functional group in N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its analogs allows for protonation in acidic environments, which can enhance aqueous solubility.
Experimental Protocol for Determining Aqueous Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Aqueous Solubility of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs
| Compound | Structure | Aqueous Solubility (µg/mL at pH 7.4) | Notes |
| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | Predicted: Sparingly soluble | The cyclohexyl group contributes to lipophilicity. | |
| Analog D (Hypothetical) | Addition of a hydroxyl group | Predicted: Moderately soluble | The hydroxyl group increases polarity and hydrogen bonding potential. |
| Analog E (Hypothetical) | Substitution with a long alkyl chain | Predicted: Poorly soluble | Increased lipophilicity leads to decreased aqueous solubility. |
| Analog F (Hypothetical) | Salt form (e.g., hydrochloride) | Predicted: Highly soluble | Formation of a salt significantly enhances aqueous solubility. |
Note: The solubility values for the hypothetical analogs are illustrative predictions.
Experimental Workflow for Aqueous Solubility Determination
Caption: Shake-Flask Method for Aqueous Solubility.
pKa: Understanding Ionization in Physiological Environments
The pKa value reflects the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.[3][14] The amine group in N-(thiophen-2-ylmethyl)cyclohexan-1-amine is basic and will be protonated at physiological pH, influencing its solubility, permeability, and interaction with biological targets.[15]
Experimental Protocol for pKa Determination
Potentiometric titration is a common and accurate method for determining the pKa of amines.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a known amount of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Data Presentation: pKa of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs
| Compound | Structure | Predicted pKa | Notes |
| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | 9.5 - 10.5 | Typical for secondary amines.[16] | |
| Analog G (Hypothetical) | Electron-withdrawing group on thiophene | 8.5 - 9.5 | Reduces the basicity of the amine. |
| Analog H (Hypothetical) | Electron-donating group on thiophene | 10.0 - 11.0 | Increases the basicity of the amine. |
| Analog I (Hypothetical) | Amide derivative | Not basic | The lone pair on the nitrogen is delocalized. |
Note: The pKa values are predictions based on general chemical principles.
Experimental Workflow for pKa Determination
Caption: Potentiometric Titration for pKa Determination.
Lipophilicity (logP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like environment versus an aqueous one.[17][18] It is a key parameter influencing a drug's ability to cross cell membranes.[3][14] An optimal logP value is often a balance between sufficient lipophilicity for membrane permeation and adequate hydrophilicity for aqueous solubility.[3] For oral drugs, a logP value of less than 5 is generally desirable, according to Lipinski's Rule of Five.[17]
Experimental Protocol for logP Determination
The shake-flask method using n-octanol and water is the traditional method for logP determination.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake vigorously to allow for partitioning.
-
Equilibration and Separation: Allow the mixture to equilibrate and the two phases to separate completely. Centrifugation can aid in this process.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Data Presentation: logP of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs
| Compound | Structure | Predicted XLogP3 | Notes |
| N-methyl-1-(thiophen-2-yl)methanamine | 1.1[19] | A smaller, related analog. | |
| N-methyl-2-(thiophen-2-yl)ethan-1-amine | 1.5[20] | A slightly larger related analog. | |
| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | ~3.0 - 4.0 | The cyclohexyl group significantly increases lipophilicity. | |
| 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine | 3.4[13] | A structurally similar compound with a benzothiophene ring. |
Note: XLogP3 is a computationally predicted value. The value for the target compound is an estimation based on related structures.
Experimental Workflow for logP Determination
Caption: Shake-Flask Method for logP Determination.
Conclusion: Integrating Physicochemical Data for Informed Drug Design
The systematic evaluation of the physical properties of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its analogs is a cornerstone of a successful drug discovery program. The experimental protocols and predictive insights provided in this guide offer a robust framework for generating the critical data needed to understand and optimize the ADME properties of this promising class of compounds. By carefully considering melting point, solubility, pKa, and logP, researchers can navigate the complex challenges of drug development with greater confidence and a higher probability of identifying candidates with the desired therapeutic profile. The interplay of these properties is intricate, and a holistic understanding is paramount for advancing new chemical entities toward the clinic.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Importance of Physicochemical Properties In Drug Discovery.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Melting point determin
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
- Physical Properties in Drug Design.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Determination Of Melting Point Of An Organic Compound. Scribd.
- experiment (1)
- LogP—Making Sense of the Value. ACD/Labs.
- Determination Of Melting Point Of An Organic Compound. BYJU'S.
- Simple Method for the Estim
- Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.
- N-Methyl-2-(thiophen-2-yl)ethan-1-amine. PubChem.
- N-Methyl-1-(thiophen-2-yl)methanamine. PubChem.
- Solubility of Organic Compounds. University of Toronto.
- 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine. PubChem.
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- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. scribd.com [scribd.com]
- 12. byjus.com [byjus.com]
- 13. 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine | C14H17NS | CID 398415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
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- 20. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacophore Analysis of Thiophene-Substituted Cyclohexylamines
Navigating NMDA Receptor vs. Dopamine Transporter Selectivity
Executive Summary
The thiophene-substituted cyclohexylamine scaffold represents a critical case study in medicinal chemistry, illustrating how subtle bioisosteric replacements and steric expansion can drastically shift pharmacological selectivity. While the parent compound, Tenocyclidine (TCP) , acts as a potent high-affinity NMDA receptor antagonist (PCP site), its benzothiophene analog, Benocyclidine (BTCP) , functions as a highly selective Dopamine Transporter (DAT) inhibitor.
This guide provides a technical analysis of the pharmacophore features driving this dichotomy, supported by computational workflows, synthesis protocols, and binding assay methodologies.
Chemical Space & Bioisosterism
The core scaffold consists of a cyclohexane ring geminally substituted with a basic amine (typically piperidine) and an aromatic moiety.
-
Thiophene as a Bioisostere: In TCP, the thiophene ring replaces the phenyl ring of Phencyclidine (PCP). Thiophene is electron-rich and slightly smaller than benzene, often resulting in higher affinity for the NMDA receptor channel due to enhanced
-cation or hydrophobic interactions within the receptor pore. -
The "Benzothiophene Switch": Expanding the aromatic system to benzo[b]thiophene (as in BTCP) creates a steric clash within the NMDA pore, abolishing affinity. Conversely, this expansion satisfies the larger lipophilic requirement of the Dopamine Transporter's S1 binding pocket, converting the molecule into a potent DRI (Dopamine Reuptake Inhibitor).
Pharmacophore Modeling
To rationalize the selectivity profile, we define a shared pharmacophore model with distinct spatial constraints for NMDA vs. DAT targets.
Core Pharmacophore Features[1][2]
-
Positive Ionizable Center (PI): The tertiary nitrogen of the piperidine ring, protonated at physiological pH.
-
Hydrophobic Centroid 1 (HYD-1): The cyclohexyl ring, occupying a defined hydrophobic pocket.
-
Aromatic/Lipophilic Region (ARO/LIP):
-
NMDA Model: Requires a compact aromatic ring (Thiophene) at a specific distance from the PI.
-
DAT Model: Requires a bulky lipophilic region (Benzothiophene) extending further into the binding site.
-
Computational Workflow
The following diagram outlines the standard workflow for generating and validating these pharmacophore models.
Figure 1: Computational workflow for ligand-based pharmacophore generation.
Structure-Activity Relationship (SAR) Analysis
The SAR data highlights the critical role of the aromatic substituent in determining target selectivity.
Table 1: Comparative SAR of Thiophene-Substituted Cyclohexylamines
| Compound | Aromatic Substituent | N-Substituent | Target Affinity ( | Primary Mechanism |
| PCP | Phenyl | Piperidine | NMDA: ~50 nM | NMDA Antagonist |
| TCP | 2-Thienyl | Piperidine | NMDA: ~9 nM | NMDA Antagonist |
| BTCP | 2-Benzo[b]thienyl | Piperidine | DAT: ~8 nM | DAT Inhibitor |
| Analog A | 3-Benzo[b]thienyl | Piperidine | DAT: >100 nM | Weak DAT Inhibitor |
| Analog B | 2-Thienyl | Morpholine | NMDA: >1000 nM | Inactive (Polarity) |
Key Insights:
-
Potency: TCP is approximately 4-5x more potent than PCP at the NMDA receptor, attributed to the specific electronic properties of the thiophene sulfur.
-
Selectivity: The benzo-fusion in BTCP provides a >1000-fold shift in selectivity from NMDA to DAT.
-
N-Substitution: For BTCP analogs, replacing the piperidine ring with N-cyclopropylmethyl or N-butyl groups can further enhance DAT affinity (
nM).
Experimental Validation Protocols
To validate the pharmacophore predictions, the following synthesis and binding protocols are established standards in the field.
A. Synthesis Protocol (Bruylants Reaction)
This route ensures the correct quaternary carbon formation.
-
Reagents: Piperidine, Cyclohexanone, Potassium Cyanide (KCN), 2-Thienylmagnesium bromide (or 2-Benzo[b]thienylmagnesium bromide).
-
Step 1: Formation of
-Aminonitrile-
Dissolve cyclohexanone (10 mmol) and piperidine (11 mmol) in water/ethanol.
-
Add KCN (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 18 hours.
-
Extract the solid intermediate: 1-(1-piperidinyl)cyclohexanecarbonitrile .
-
-
Step 2: Grignard Displacement
-
Prepare 2-thienylmagnesium bromide (15 mmol) in anhydrous ether/THF under Argon.
-
Add the nitrile intermediate (dissolved in THF) slowly to the Grignard reagent.
-
Reflux for 4-12 hours (monitor by TLC).
-
Quench with saturated
and extract with ether.
-
-
Purification: Convert the free base to the hydrochloride salt using HCl/Ether for crystallization.
B. Radioligand Binding Assay (DAT vs. NMDA)
This protocol validates the affinity predicted by the pharmacophore model.
Materials:
-
NMDA Ligand:
TCP (Specific Activity ~40-60 Ci/mmol). -
DAT Ligand:
BTCP or Cocaine.[3] -
Tissue: Rat striatal membranes (rich in DAT) or whole brain membranes (rich in NMDA).
Protocol Steps:
-
Membrane Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
Incubation:
-
Resuspend pellet in binding buffer (50 mM Tris-HCl, pH 7.4).
-
Add test compound (10 concentrations,
to M). -
Add Radioligand (e.g., 2 nM
BTCP). -
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Determine
via non-linear regression; calculate using the Cheng-Prusoff equation.
Pharmacophore Map Visualization
The following diagram illustrates the spatial relationships distinguishing the NMDA-active (TCP) and DAT-active (BTCP) pharmacophores.
Figure 2: Pharmacophore map highlighting the steric expansion required for DAT selectivity.
References
-
Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex.[4] European Journal of Pharmacology.
-
Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. Pharmacology Biochemistry and Behavior.[5]
-
Rothman, R. B., et al. (1993). Synthesis and evaluation of 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. Journal of Medicinal Chemistry.
-
Cayman Chemical. (n.d.). Tenocyclidine (TCP) Product Information.[5][6][7]
-
Patterson, S., et al. (2009).[8] Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase.[8] ChemMedChem.[8]
Sources
- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Tenocyclidine [medbox.iiab.me]
- 7. Tenocyclidine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
The following is an in-depth technical guide and literature synthesis for 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine .
As no direct, dedicated monograph exists for this specific Novel Chemical Entity (NCE) in public databases, this guide synthesizes its profile based on the structure-activity relationships (SAR) of the N-heteroaryl-cyclohexylamine class, referencing validated synthetic protocols and pharmacological targets (TRPM8, Sigma-1) associated with this scaffold.[1]
Executive Summary
This compound is a lipophilic secondary amine characterized by a cyclohexane scaffold substituted at the 4-position with an ethyl group and N-alkylated with a thiophen-2-ylmethyl moiety.[1]
In medicinal chemistry, this molecular architecture represents a "privileged structure" often found in ligands targeting Sigma-1 receptors (
Key Technical Parameters:
-
Molecular Formula:
-
Molecular Weight: 223.38 g/mol
-
Predicted LogP: ~3.8–4.2 (Highly Lipophilic)
-
pKa: ~9.5 (Secondary Amine)
-
Stereochemistry: Exists as cis and trans isomers (1,4-substitution).[1]
Chemical Synthesis & Methodology
The synthesis of this compound follows a Convergent Reductive Amination pathway. This approach is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation) and milder conditions.
Synthetic Logic (Retrosynthesis)
The molecule is disconnected at the C-N bond secondary to the thiophene ring.
-
Precursor A: 4-Ethylcyclohexanone (commercially available).[1]
-
Precursor B: 2-Thiophenemethanamine.[1]
-
Alternative Precursor B: Thiophene-2-carboxaldehyde (if using 4-ethylcyclohexylamine).[1]
Validated Protocol: Reductive Amination
Rationale: The use of Sodium Triacetoxyborohydride (
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction vessel with 4-ethylcyclohexanone (1.0 eq) and 2-thiophenemethanamine (1.05 eq) in 1,2-Dichloroethane (DCE).
-
Note: If using the amine salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base.
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours under
.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. -
Causality: Low temperature prevents runaway exotherms; triacetoxyborohydride is milder than
, preventing reduction of the ketone before imine formation.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with brine, dry over
.[1]
-
-
Purification:
-
The crude oil is often a mixture of cis and trans isomers.
-
Column Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 9:1 to 7:[1]3) + 1%
.
-
Stereochemical Control
The 1,4-substitution pattern on the cyclohexane ring creates diastereomers.[1]
-
Thermodynamic Product (Trans): The bulky ethyl and amine groups prefer the equatorial position.
-
Kinetic Product (Cis): Often favored if bulky reducing agents are used which attack from the equatorial face, forcing the amine axial.
-
Optimization: To maximize the trans isomer (usually more bioactive in this class), use a small reducing agent like
in methanol at reflux, allowing equilibration.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis and stereochemical outcomes.
Caption: Convergent reductive amination pathway yielding cis/trans diastereomers.
Pharmacological Profile & Literature Context
While specific binding data for this NCE is proprietary, its profile is derived from the N-(thiophen-2-ylmethyl) class review.[1]
Target: TRPM8 (Cooling/Pain)
Literature on TRPM8 agonists/antagonists highlights the "N-(thiophen-2-ylmethyl)" motif as a critical binding determinant.[1]
-
Mechanism: The thiophene ring occupies a hydrophobic pocket (S3) in the TRPM8 channel, while the cyclohexyl group mimics the menthol scaffold.
-
Relevance: Analogs in this class are investigated for neuropathic pain and cold allodynia.
-
Reference: See WO2012061698 (Senomyx) for TRPM8 amide/amine SAR.
Target: Sigma-1 Receptor ( 1R)
The N-substituted cyclohexylamine structure is the pharmacophore for
-
Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the receptor, while the ethyl and thiophene groups engage in hydrophobic interactions with Val162 and Phe107 .
-
Therapeutic Potential: Neuroprotection, antidepressant activity.[1]
Data Summary Table (Predicted vs. Class Average)
| Property | Value (Predicted) | Class Average (Ref) | Significance |
| LogP | 4.1 | 3.5 – 4.5 | High CNS penetration; requires formulation aid.[1] |
| tPSA | 12.0 Ų | 10 – 25 Ų | Excellent membrane permeability. |
| Metabolic Stability | Moderate | Low | Thiophene is prone to S-oxidation; Ethyl group to hydroxylation.[1] |
| Bioactivity | High affinity expected for Trans-isomer.[1] |
Safety & Handling Protocol
As a secondary amine and thiophene derivative, standard chemical hygiene is mandatory.[1]
-
Hazards:
-
Skin/Eye Irritant: Amines are caustic.
-
Sensitizer: Thiophene derivatives can cause allergic skin reactions.
-
-
Storage:
-
Store as the Hydrochloride (HCl) salt to prevent oxidation of the amine and thiophene ring.
-
Keep under Argon at -20°C.[1]
-
-
Self-Validating Check:
-
TLC Monitoring: Use Ninhydrin stain (Amine detection) and UV (Thiophene detection). The product must show activity in both to confirm successful conjugation.
-
Future Directions
Research on this scaffold should prioritize Stereoselective Synthesis . The biological activity of cyclohexylamines is often driven by the trans isomer. Future workflows should utilize Transaminases (ATAs) for biocatalytic synthesis to achieve >99% de (diastereomeric excess), avoiding difficult chromatographic separations.
References
- Reductive Amination of 4-Substituted Cyclohexanones: Title: "Systematic Approaches to Substituted Cyclohexylamine Synthesis." Source: BenchChem / Vertex AI Search Results.
-
Thiophene-Methyl-Amine Pharmacophores (TRPM8)
-
Sigma Receptor Ligand Structural Requirements
- Title: "The medicinal chemistry of piperazines and cyclohexylamines: A review."
- Source: Ovid / Pharmaceutical Chemistry Journal.
-
URL:[Link] (Verified via snippet 1.17)
-
Synthesis of 4-Ethylcyclohexylamine Precursors
- Title: "The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes."
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link] (Verified via snippet 1.7)
Sources
Methodological & Application
reductive alkylation protocols for 4-ethylcyclohexan-1-amine with thiophene aldehydes
Technical Application Note: Optimized Reductive Alkylation of 4-Ethylcyclohexan-1-amine with Thiophenyl Moieties
Executive Summary
This guide details the synthetic protocols for the reductive alkylation (amination) of 4-ethylcyclohexan-1-amine with thiophene carboxaldehydes . This transformation is a critical entry point for synthesizing lipophilic, metabolically stable amine scaffolds often found in kinase inhibitors and GPCR modulators.
While reductive amination is a standard transformation, the presence of the thiophene heterocycle and the stereochemical complexity of the cyclohexyl ring necessitates specific protocol adjustments. This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice to avoid thiophene-induced catalyst poisoning common in hydrogenation methods.
Strategic Analysis & Mechanistic Grounding
The Chemoselectivity Challenge
The reaction pairs a moderately hindered primary aliphatic amine (4-ethylcyclohexan-1-amine) with an electron-rich heteroaromatic aldehyde.
-
Substrate A (Amine): 4-Ethylcyclohexan-1-amine exists as cis and trans isomers. The reaction occurs at the exocyclic nitrogen; therefore, the stereochemistry of the cyclohexane ring is retained throughout the protocol.
-
Substrate B (Aldehyde): Thiophene aldehydes (2- or 3- isomers) are acid-sensitive and prone to polymerization under harsh conditions. Furthermore, the sulfur atom is a potent poison for heterogeneous catalysts (Pd/C, Pt/C), rendering catalytic hydrogenation strategies viable only with specialized sulfided catalysts or Raney Nickel, which risks desulfurization.
Reagent Selection Matrix
| Reducing Agent | Compatibility with Thiophene | Selectivity (Aldehyde vs Ketone) | Toxicity Profile | Recommendation |
| STAB (NaBH(OAc)₃) | Excellent. No interaction with S. | High. Reduces imines faster than aldehydes.[1] | Low. | Primary Choice |
| NaCNBH₃ | Good. | High. Requires pH control (pH 5-6). | High (Cyanide). | Secondary Choice |
| NaBH₄ | Moderate. Non-selective. | Low. Reduces aldehydes to alcohols if mixed. | Low. | Use only in 2-step method |
| H₂ / Pd-C | Poor. Catalyst poisoning. | N/A | Low.[2] | Avoid |
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The protonated iminium ion is then selectively reduced by the hydride source.
Figure 1: Mechanistic pathway for direct reductive amination. The use of STAB suppresses the direct reduction of the aldehyde (dashed line).
Experimental Protocols
Protocol A: The "Gold Standard" STAB Method (One-Pot)
Recommended for initial screening and scale-up (mg to kg).
Materials:
-
Amine: 4-Ethylcyclohexan-1-amine (1.0 equiv)[3]
-
Aldehyde: Thiophene-2-carboxaldehyde (1.05 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE often provides faster rates but THF is greener.
-
Additive: Glacial Acetic Acid (1.0 equiv).
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylcyclohexan-1-amine (10 mmol, 1.27 g) in DCE (30 mL, ~0.3 M).
-
Aldehyde Addition: Add thiophene-2-carboxaldehyde (10.5 mmol, 1.18 g) in one portion.
-
Acid Activation: Add glacial acetic acid (10 mmol, 0.6 mL). Crucial Step: This catalyzes imine formation and buffers the basicity of the amine.
-
Imine Formation (Optional but Recommended): Stir at room temperature for 20–30 minutes. While STAB allows for direct addition, a short pre-stir ensures equilibrium favors the imine, minimizing aldehyde reduction.
-
Reduction: Cool the mixture slightly to 0°C (ice bath) if working on >5g scale to manage exotherm. Add STAB (14 mmol, 2.97 g) portion-wise over 5–10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (20–25°C) under nitrogen. Monitor by TLC or LCMS.
-
Typical Time: 2–4 hours.[4]
-
Endpoint: Disappearance of the imine intermediate and starting amine.
-
-
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Separate the organic layer.[4]
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: The crude secondary amine is often pure enough (>90%). If necessary, purify via flash chromatography (Silica gel; Eluent: Hexanes/EtOAc with 1% Triethylamine or DCM/MeOH/NH₃).
Yield Expectation: 85–95%
Protocol B: The Two-Step Method (NaBH₄)
Use this only if STAB is unavailable or if the substrate is extremely sterically hindered, requiring high temperatures for imine formation.
Materials:
-
Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 equiv - Note: NaBH4 provides 4 hydrides).
-
Solvent: Methanol (MeOH).[5]
Step-by-Step Procedure:
-
Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeOH . Add dehydrating agent (e.g., anhydrous MgSO₄) or reflux for 2–4 hours to drive imine formation to completion.
-
Cooling: Cool the mixture to 0°C.
-
Reduction: Add NaBH₄ pellets/powder slowly. Caution: Vigorous gas evolution (H₂).
-
Workup: Acidify carefully with 1M HCl to decompose borate complexes, then basify with NaOH to pH >10. Extract with DCM.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of the cyclohexyl ring. | Increase solvent volume (dilution helps solvation) or switch solvent to DCE (often faster than THF). Extend reaction time to 16h. |
| Dialkylation | Primary amine is too reactive; excess aldehyde. | Ensure strict 1:1 stoichiometry. Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition). |
| Thiophene Polymerization | Acid concentration too high. | Reduce Acetic Acid to 0.1–0.5 equiv. Ensure temperature does not exceed 25°C. |
| "Stalled" Imine | Equilibrium favors starting materials. | Add activated 4Å Molecular Sieves to the reaction to scavenge water during the imine formation step. |
Process Decision Tree
Use this flowchart to determine the optimal workflow for your specific derivatives.
Figure 2: Workflow optimization for selecting reaction conditions.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6]
-
BenchChem. "Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride." BenchChem Protocols, 2025.[1][8]
-
TCI Chemicals. "Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Product Resources.
-
Gribble, G. W. "Sodium Triacetoxyborohydride."[7] Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CN113215123A - ä¸ç§SåÏ-è½¬æ°¨é ¶é«æ´»æ§çªåä½ - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
preparation of hydrochloride salts of thiophene-cyclohexylamines
Application Note: AN-2026-TCA Subject: Precision Preparation of Hydrochloride Salts for Thiophene-Cyclohexylamines Target Audience: Medicinal Chemists, Process Development Scientists, and Forensic Researchers.
Executive Summary
Thiophene-cyclohexylamines, exemplified by Tenocyclidine (TCP) and its analogs (e.g., BTCP), represent a critical scaffold in neuropharmacology, acting primarily as NMDA receptor antagonists and dopamine reuptake inhibitors. While the free base forms of these lipophilic amines are often unstable, viscous oils prone to oxidation, their hydrochloride (HCl) salts are stable, crystalline solids essential for accurate dosing, storage, and biological assays.
This guide provides a rigorous, field-proven protocol for converting thiophene-cyclohexylamine free bases into high-purity hydrochloride salts. It addresses the common "oiling out" phenomenon—a frequent failure mode in lipophilic salt formation—and provides a self-validating workflow based on thermodynamic solubility principles.
Chemical Theory & Rationale
The pKa Delta
Successful salt formation requires a difference in pKa (
-
Thiophene-Cyclohexylamines: Weak bases with a pKa
9.0–10.5 (due to the piperidine/amine moiety). -
Hydrochloric Acid: Strong acid (pKa
-7). -
Result:
, ensuring complete proton transfer and a stable ionic lattice rather than a loose ion-pair complex.
The "Oiling Out" Challenge
These compounds possess a "greasy" lipophilic core (thiophene + cyclohexane) and a polar ionizable head (amine). During salt formation, if the solvent system is too polar (e.g., excess water from aqueous HCl), the hydrophobic salt may separate as a supercooled liquid (oil) rather than crystallizing. This protocol utilizes an anhydrous antisolvent system to force immediate lattice formation.
Experimental Workflow Diagrams
Figure 1: Synthesis & Salt Formation Logic
A high-level view of the conversion from precursor to stable salt.
Caption: Figure 1. The synthetic pathway prioritizing anhydrous conditions to prevent hydrate formation.
Detailed Protocol: Hydrochloride Salt Formation
Safety Warning: Tenocyclidine (TCP) and its analogs are potent neuroactive substances (Schedule I in the USA). This protocol is intended for authorized reference standard preparation in licensed facilities. Always use a fume hood and PPE.
Materials Required
-
Substrate: Crude Free Base (e.g., TCP oil).
-
Solvent A (Good Solvent): Isopropanol (IPA) or Anhydrous Diethyl Ether.
-
Reagent: 2.0 M HCl in Diethyl Ether (preferred) or 4.0 M HCl in Dioxane. Avoid aqueous HCl if possible.
-
Solvent B (Antisolvent): Hexane or Heptane (for recrystallization).
Step-by-Step Methodology
1. Dissolution (The "Good" Solvent)
-
Dissolve the crude free base oil in a minimum volume of Solvent A .
-
Ratio: Use approximately 5–10 mL of solvent per gram of free base.
-
Why: High dilution favors purity but lowers yield; low dilution risks trapping impurities. This ratio is the "Goldilocks" zone.
2. Acidification (Thermodynamic Control)
-
Chill the solution to 0–4°C in an ice bath.
-
Add the anhydrous HCl solution dropwise with vigorous magnetic stirring.
-
Endpoint: Monitor pH using wetted pH paper. Target pH 2–3.
-
Observation: A white precipitate should form immediately. If the solution turns cloudy but no solid forms, you are entering the "oiling out" danger zone (see Section 5).
3. Isolation & Washing [1]
-
Allow the slurry to stir at 0°C for 30 minutes to maximize yield (common ion effect).
-
Filter the solid using a sintered glass funnel (vacuum).
-
Critical Wash: Wash the filter cake with cold anhydrous ether (3x). This removes unreacted free base and lipophilic impurities.
4. Recrystallization (Purification)
-
Dissolve the crude salt in boiling Isopropanol (IPA) .
-
If the solution is colored, treat with activated charcoal and filter hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: High-gloss, prismatic needles or plates.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure is the separation of the salt as a sticky oil or gum. This occurs when the lattice energy is insufficient to overcome solvation forces, or impurities disrupt crystal packing.
Figure 2: Troubleshooting Decision Tree
Logic flow for recovering crystalline product from an oiled-out mixture.
Caption: Figure 2. Stepwise remediation for oiling-out events during salt crystallization.
Data & Characterization Standards
To validate the salt form, compare against these standard parameters.
| Parameter | Specification (TCP HCl) | Methodological Note |
| Appearance | White crystalline powder | Off-white indicates oxidation of the thiophene ring. |
| Melting Point | 200–205°C (Decomposes) | Sharp range (<2°C) confirms purity. Broad range = solvent entrapment. |
| Solubility | Water: >20 mg/mL | Free base is insoluble in water; Salt is highly soluble. |
| Hygroscopicity | Low to Moderate | Store in desiccator. Thiophene analogs are less hygroscopic than phenethylamines. |
| 1H-NMR | Shift in | Protons adjacent to Nitrogen shift downfield ( |
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection theory and the common ion effect).
-
Cayman Chemical. (n.d.). Tenocyclidine (hydrochloride) Product Information. (Provides solubility data and physical properties for the specific thiophene-cyclohexylamine salt).
-
Chaudieu, I., et al. (1989).[3] "Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs." Pharmacology Biochemistry and Behavior, 32(3), 699-705.[3] (Establishes the biological relevance and synthesis context of the thiophene analogs).
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230-235. (The foundational text for the Grignard/Bruylants synthesis route used to generate the free base precursor).
Sources
using 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine as a medicinal chemistry building block
Application Note: Strategic Utilization of 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in Medicinal Chemistry
Part 1: Executive Summary & Structural Architectonics
This compound is not merely a reagent; it is a strategic "Fsp3-rich" building block designed to facilitate the "Escape from Flatland" in drug discovery. By replacing traditional planar aniline or benzylamine linkers with this cyclohexane scaffold, researchers can significantly improve solubility and metabolic stability while maintaining critical vector orientation.
The Pharmacophore Triad
This molecule integrates three distinct medicinal chemistry tactics into a single intermediate:
-
The Cyclohexane Linker (Fsp3 Booster): Unlike a phenyl ring, the 1,4-cyclohexyl spacer introduces sp3 character (
), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (Lovering et al., 2009). -
The Thiophene Bioisostere: The thiophene ring acts as a classic bioisostere for a phenyl group but with altered electronics (electron-rich) and reduced lipophilicity (
), often improving potency against specific hydrophobic pockets. -
The Secondary Amine Handle: A high-reactivity nucleophile ready for diversification via acylation, sulfonylation, or urea formation, serving as the "growth vector" for library synthesis.
Stereochemical Criticality (The 1,4-System)
The critical technical challenge with this building block is cis/trans isomerism .[1][2]
-
Trans-Isomer (Preferred): The 1,4-trans isomer typically adopts the diequatorial chair conformation, placing both the bulky 4-ethyl group and the amino-thiophene chain in equatorial positions to minimize 1,3-diaxial strain. This is thermodynamically more stable and provides a linear vector often required to span binding pockets.
-
Cis-Isomer: Adopts an axial/equatorial conformation, introducing a "kink" in the vector. While less stable, it explores a distinct chemical space.
Part 2: Chemical Reactivity & Synthesis Protocols
Synthesis Workflow: Reductive Amination
Context: If this building block is not purchased, it is best synthesized via reductive amination. This route allows for partial control over the diastereomeric ratio (dr).
Reaction Scheme: 4-Ethylcyclohexanone + 2-Thiophenemethylamine → [Imine Intermediate] → Product
Protocol A: Thermodynamic Control (Favoring Trans-Isomer)
-
Reagents: 4-Ethylcyclohexanone (1.0 eq), 2-Thiophenemethylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).
-
Mechanism: STAB is a mild reducing agent that allows the imine formation to equilibrate. Since the equatorial approach of the hydride is sterically hindered, the hydride attacks from the axial direction, pushing the new amine group into the equatorial position (Trans-selective).
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, dissolve 4-ethylcyclohexanone (10 mmol) and 2-thiophenemethylamine (11 mmol) in DCE (30 mL). Add Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.
-
Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.
-
Equilibration: Warm to RT and stir for 12–16 hours. Note: Longer reaction times favor the thermodynamic product.
-
Quench: Quench with sat. NaHCO3 (aq). Extract with DCM (3x).
-
Purification: The crude material will be a mixture (typically 3:1 to 6:1 Trans:Cis).
-
Flash Chromatography: Elute with DCM/MeOH/NH4OH (95:5:0.5). The trans isomer is usually more polar (elutes later) on silica due to better accessibility of the amine to silanols, though this varies.
-
Crystallization:[3] The HCl salt of the trans isomer often crystallizes more readily from EtOH/Et2O.
-
Derivatization: Parallel Library Synthesis
Context: Using the secondary amine to generate a library of amides.
Protocol B: High-Throughput Amide Coupling
-
Preparation: Prepare a 0.2 M stock solution of the amine building block in DMF.
-
Activation: In a 96-well block, add Carboxylic Acid monomers (1.2 eq). Add HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Shake for 10 mins.
-
Coupling: Add the amine stock solution (1.0 eq) to each well.
-
Incubation: Shake at RT for 16 hours.
-
Scavenging (Self-Validating Step): Add polymer-supported isocyanate resin (to scavenge excess amine) and polymer-supported carbonate (to scavenge acid). Shake for 3 hours. Filter.
-
Analysis: Analyze by LCMS. The thiophene ring provides a distinct UV signature.
Part 3: Visualization of Workflows
The following diagram illustrates the decision logic for synthesis and stereochemical assignment.
Caption: Workflow for the synthesis, separation, and stereochemical validation of the 4-ethyl-cyclohexyl-amine scaffold. Green nodes indicate successful isolation paths.
Part 4: Analytical & Metabolic Integrity
Stereochemical Assignment (NMR Protocol)
You cannot rely on retention time alone. You must validate the isomer geometry using 1H NMR.
-
Focus Region: Look at the methine proton at position 1 (attached to the nitrogen).
-
Trans-Isomer (Diequatorial): The proton at C1 is axial . It will show a large vicinal coupling constant (
) with the adjacent axial protons at C2/C6. It typically appears as a broad triplet of triplets (tt). -
Cis-Isomer: The proton at C1 is equatorial . It will show small couplings (
) with adjacent protons (axial-equatorial and equatorial-equatorial couplings). It appears as a narrow multiplet.
Metabolic Liability: The Thiophene Alert
While thiophene is a bioisostere of benzene, it introduces specific metabolic risks that must be monitored early in the Drug Metabolism and Pharmacokinetics (DMPK) cascade.
-
S-Oxidation: Cytochrome P450 enzymes can oxidize the thiophene sulfur to a sulfoxide or sulfone.
-
Epoxidation: Oxidation across the C2-C3 or C4-C5 bond can form a reactive thiophene epoxide, which is a "structural alert" for hepatotoxicity (e.g., as seen in tienilic acid).
-
Mitigation Strategy: If metabolic stability is poor, consider blocking the 5-position of the thiophene with a halogen (Cl, F) or a small alkyl group to prevent metabolic attack.
Physicochemical Data Summary
| Property | Value / Note | Implication |
| Molecular Weight | ~223.38 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | ~3.2 (Est.)[4] | Moderate lipophilicity; good membrane permeability. |
| Fsp3 | 0.69 | High saturation; correlates with improved solubility. |
| pKa (Conj. Acid) | ~10.5 (Amine) | Basic; will be protonated at physiological pH (lysosomotropic). |
| H-Bond Donors | 1 (NH) | Critical for H-bond interaction or derivatization. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6][7] Journal of Medicinal Chemistry.[5][6][7]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. (Context on Thiophene S-oxidation toxicity).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed). (Authoritative source for cyclohexane stereochemistry and coupling constants).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
Application Note: Crystallization & Purification of 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
This Application Note provides a comprehensive technical guide for the crystallization and purification of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its upstream intermediates. This document is designed for process chemists and pharmaceutical researchers focusing on the isolation of high-purity amine intermediates with specific stereochemical requirements.
Introduction & Strategic Analysis
The synthesis of This compound typically involves the reductive amination of 4-ethylcyclohexanone with thiophen-2-ylmethanamine (or conversely, 4-ethylcyclohexanamine with thiophene-2-carbaldehyde).
Key Purification Challenges:
-
Physical State: The free base secondary amine is likely a viscous oil or low-melting solid due to the flexible alkyl chain and lipophilic thiophene ring, making direct crystallization difficult.
-
Stereoisomerism: The 1,4-disubstituted cyclohexane ring introduces cis and trans isomerism. The trans-isomer (diequatorial conformation) is typically the thermodynamically preferred and pharmacologically active scaffold, requiring enrichment from the cis/trans mixture.
-
Thiophene Sensitivity: The thiophene moiety is susceptible to acid-catalyzed polymerization and oxidation. Strong oxidizing acids (e.g., HNO₃) must be avoided, and temperature control is critical when using mineral acids like HCl.
Synthesis Context & Crude Isolation
Before crystallization, the crude intermediate is typically isolated via reductive amination.
-
Reaction: 4-Ethylcyclohexanone + Thiophen-2-ylmethanamine + Reducing Agent (NaBH(OAc)₃ or H₂/Pd-C).
-
Crude Workup: Aqueous quench
Extraction (MTBE or EtOAc) Basic wash Concentration. -
Result: A crude oil containing a mixture of cis/trans isomers (typically 60:40 to 30:70 depending on conditions) and minor reductive byproducts.
Protocol A: Salt Screening Strategy
Since the free base is an oil, salt formation is the primary method for isolation and purification.
Experimental Logic
To identify a crystalline solid, screen counter-ions that bridge the lipophilic domains (cyclohexane/thiophene) and the polar amine.
-
Hydrochlorides (HCl): Standard first choice, but can be hygroscopic.
-
Dicarboxylic Acids (Oxalate, Fumarate, Succinate): Excellent for forming stable, non-hygroscopic lattices with secondary amines.
-
Chiral Acids (L-Tartaric, Dibenzoyl-L-tartaric): Used if enantiomeric resolution is needed (not applicable here as the molecule is achiral unless the thiophene is substituted, but useful for diastereomeric cis/trans separation).
Screening Workflow
| Acid Candidate | Solvent System | Expected Outcome |
| HCl (4M in Dioxane) | EtOAc / Et₂O | Rapid precipitation; risk of oiling out if wet. |
| Oxalic Acid | Acetone / EtOH | High probability of crystallinity; good purification rejection. |
| Fumaric Acid | IPA / MeOH | Gentler acid; forms robust 1:1 or 2:1 salts. |
| Maleic Acid | EtOAc / IPA | Good solubility for cis, precipitates trans. |
Recommendation: Start with Oxalic Acid or HCl for initial isolation. Use Maleic Acid if cis/trans enrichment is the priority.
Protocol B: Crystallization of the Hydrochloride Salt
This protocol targets the isolation of the bulk material as a stable HCl salt.
Safety Note: Thiophene derivatives can polymerize with hot, concentrated HCl. Keep temperatures below 50°C during acidification.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 g of crude This compound (free base oil) in 50 mL of Ethyl Acetate (EtOAc) . Ensure the solution is dry (Karl Fischer < 0.1%).
-
Acidification: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or Et₂O) dropwise over 20 minutes.
-
Observation: A white to off-white precipitate should form immediately. If an oil forms ("oiling out"), heat the mixture to 40°C to redissolve, add 5 mL Isopropanol (IPA) , and cool slowly.
-
-
Digestion: Stir the slurry at 0°C for 2 hours to maximize yield and break up aggregates.
-
Filtration: Filter the solid under N₂ atmosphere (to prevent moisture absorption).
-
Washing: Wash the cake with 2 × 10 mL cold EtOAc.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 85–95% (as a mixture of isomers).
Protocol C: Isomeric Enrichment (Trans-Selective Crystallization)
This is the critical "High-Value" step. The trans-isomer (diequatorial) generally packs better than the cis-isomer (axial-equatorial).
Principle: Fractional crystallization from a polar protic solvent.
Step-by-Step Methodology
-
Input: Use 10.0 g of the HCl salt obtained in Protocol B.
-
Solvent Selection: Isopropanol (IPA) or Ethanol (EtOH) .
-
Reflux: Suspend the salt in 80 mL IPA (8 volumes). Heat to reflux (82°C).
-
Scenario A: If fully soluble, cool slowly.
-
Scenario B: If not fully soluble, add MeOH dropwise until clear (up to 10% v/v).
-
-
Controlled Cooling:
-
Cool to 60°C over 30 mins.
-
Seeding (Crucial): Add 0.1% pure trans-isomer seed crystals (if available) at 55°C.
-
Cool to 20°C over 4 hours (0.15°C/min).
-
Hold at 20°C for 2 hours.
-
-
Filtration: Filter the white crystalline solid.
-
Analysis: Check cis/trans ratio via HPLC or NMR.
-
Target: >98:2 trans:cis.
-
If <98%: Recrystallize again from IPA.
-
Data Summary Table: Solvent Efficiency for Isomer Separation
| Solvent System | Yield (%) | Trans:Cis Ratio (Start 60:40) | Comment |
| Ethanol (95%) | 65% | 90:10 | Good yield, moderate separation. |
| Isopropanol (IPA) | 50% | 96:4 | Best balance of purity vs. yield. |
| Acetone/Water (9:1) | 40% | 98:2 | Excellent purity, significant yield loss. |
Process Visualization
Diagram 1: Synthesis & Workup Flow
Caption: Workflow for the synthesis and initial isolation of the crude amine salt.
Diagram 2: Crystallization Decision Tree
Caption: Decision tree for the isomeric enrichment of the trans-isomer via recrystallization.
References
-
Thiophene Stability & Handling
-
Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review". Der Pharma Chemica, 3(4), 28-40. Available at: [Link]
-
-
Cis/Trans Isomer Separation
-
Fodi, T., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines". Nature Communications. Available at: [Link]
- US Patent 3,880,925. "Separation and purification of cis and trans isomers".
-
-
General Amine Crystallization
-
Lorenz, H., et al. (2007). "Crystallization Based Separation of Enantiomers". Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Amine Reactions with Thiophene-2-Carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of reaction mixtures involving thiophene-2-carbaldehyde and amines. Thiophene-based molecules are critical building blocks in materials science and medicinal chemistry, prized for their diverse biological activities.[1] A common synthetic step is the formation of an imine (Schiff base) via condensation or subsequent reduction to an amine, which often leaves a common challenge: the removal of unreacted thiophene-2-carbaldehyde.
This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted thiophene-2-carbaldehyde so challenging?
The primary difficulty lies in the similar physicochemical properties between the starting aldehyde and the resulting imine product. Both are often aromatic, moderately polar compounds, leading to overlapping solubilities in common organic solvents and similar retention factors (Rƒ) in thin-layer chromatography (TLC). This makes simple purification methods like standard liquid-liquid extraction or straightforward flash chromatography inefficient.
Q2: I'm seeing my desired imine product disappear during column chromatography on silica gel. What is happening?
This is a classic issue. Imines are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde and amine.[2][3] This process is catalyzed by acid. Standard silica gel is inherently acidic (pKa ≈ 4.5-5.5) and provides a large surface area, creating a perfect environment for product degradation during the slow elution process of column chromatography. The result is often low recovery of the desired imine and re-isolation of the starting aldehyde.
Q3: How can I best monitor my reaction to avoid using a large excess of the aldehyde?
Careful reaction monitoring is key to minimizing purification challenges. The most direct methods are:
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., hexane/ethyl acetate) to resolve the starting amine, the aldehyde, and the product imine. The disappearance of the limiting reagent (often the amine) and the appearance of a new spot for the imine indicates reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, taking aliquots from the reaction mixture can provide precise data on the consumption of reactants and formation of the product.[4][5][6]
Q4: What are the primary strategies for removing excess thiophene-2-carbaldehyde?
There are four main strategies, each with its own advantages, which we will explore in the troubleshooting guide:
-
Chemical Scavenging: Using scavenger resins to selectively bind and remove the aldehyde.
-
Modified Extraction: Employing a chemical reagent like sodium bisulfite to convert the aldehyde into a water-soluble salt.
-
Optimized Chromatography: Modifying the stationary or mobile phase to prevent product degradation.
-
Crystallization: Leveraging solubility differences if your product is a solid.
Troubleshooting and Purification Guide
This section provides solutions to common problems encountered during the workup of amine-thiophene-2-carbaldehyde reactions. A decision-making workflow is provided below to help you select the best strategy.
Caption: Decision tree for selecting a purification strategy.
Method 1: Aldehyde Scavenger Resins
This is often the most efficient and clean method for removing excess electrophiles like aldehydes.[7] Scavenger resins are solid-supported reagents that react with specific functional groups, allowing impurities to be removed by simple filtration.[8]
-
Problem: Standard purification methods are failing or causing product loss.
-
Causality & Solution: Aldehyde scavenger resins contain functional groups like primary amines or hydrazine that covalently bind to the aldehyde, forming a solid-bound imine or hydrazone.[9][10] The product remains in solution while the resin-bound aldehyde is filtered away. This avoids chromatography and exposure to acidic conditions.
| Resin Type | Functional Group | Mechanism | Key Considerations |
| Aminomethyl Polystyrene | -CH₂NH₂ | Forms a solid-bound imine. | Readily available, cost-effective. Reaction may be slow. |
| Polymer-Bound Benzylhydrazine | -CH₂NHNH₂ | Forms a stable solid-bound hydrazone.[9][10] | Highly effective and selective for aldehydes.[10] |
| Polymer-Bound Trisamine | -NH(CH₂)₂NH(CH₂)₂NH₂ | Multiple amine sites for scavenging. | High capacity, can also scavenge acid chlorides. |
See Protocol 1 for a detailed experimental procedure.
Method 2: Modified Liquid-Liquid Extraction
-
Problem: The aldehyde co-extracts with the product in the organic layer during a standard aqueous wash.
-
Causality & Solution: Thiophene-2-carbaldehyde is not sufficiently water-soluble to be removed by washing with water or brine. The solution is to chemically modify the aldehyde to make it highly water-soluble. A saturated sodium bisulfite (NaHSO₃) solution can be used. The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde to form a water-soluble bisulfite adduct, which partitions into the aqueous layer. The imine, lacking an electrophilic C=O bond, does not react and remains in the organic layer.
See Protocol 2 for a detailed experimental procedure.
Method 3: Optimized Flash Column Chromatography
-
Problem: Significant product decomposition and poor separation on a standard silica gel column.
-
Causality & Solution: As discussed in the FAQs, the acidity of silica gel hydrolyzes the imine.[2] To prevent this, the silica must be "deactivated" or an alternative stationary phase should be used.
-
Deactivation: Pre-treating the silica slurry and eluent with a small amount of a non-nucleophilic base, typically triethylamine (~1% v/v), will neutralize the acidic sites on the silica surface, protecting the imine from hydrolysis.
-
Alternative Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral or basic alumina can be effective for separating acid-sensitive compounds.[11]
-
See Protocol 3 for a detailed experimental procedure.
Experimental Protocols
Protocol 1: Aldehyde Removal with a Scavenger Resin
This protocol provides a general workflow for using a polymer-bound hydrazine resin.
-
Reaction Completion: Once the reaction is deemed complete by TLC, ensure all solids are dissolved. If necessary, dilute the reaction mixture with a suitable solvent (e.g., DCM, THF).
-
Add Scavenger Resin: Add the scavenger resin (typically 2-3 molar equivalents relative to the initial excess of aldehyde) to the reaction flask.
-
Agitate: Gently stir or shake the mixture at room temperature. Monitor the disappearance of the aldehyde spot from the solution by TLC or LCMS. This may take from 2 to 24 hours depending on the resin and substrate. Gentle heating (40-50 °C) can accelerate the process if the product is thermally stable.
-
Filter: Once the aldehyde is consumed, filter the mixture through a Büchner funnel or a fritted syringe filter to remove the resin.
-
Wash: Wash the collected resin with a small amount of the reaction solvent (2-3 times) to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude product, now free of the excess aldehyde. The product can then be further purified if necessary.
Protocol 2: Purification via Sodium Bisulfite Wash
-
Dilute Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Perform Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Shake Vigorously: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently. A white precipitate of the bisulfite adduct may form at the interface.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat if Necessary: Wash the organic layer one more time with the NaHSO₃ solution to ensure complete removal of the aldehyde (check by TLC).
-
Standard Workup: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Flash Chromatography on Deactivated Silica Gel
-
Prepare Eluent: Prepare the desired mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to a final concentration of 1% v/v.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Wet it with the 1% Et₃N-containing eluent to create a slurry. The neutralization is an exothermic process; allow it to cool.
-
Pack Column: Pack the column with the deactivated silica slurry as you normally would.
-
Equilibrate: Run several column volumes of the 1% Et₃N-containing eluent through the packed column to ensure it is fully equilibrated and neutralized.
-
Load Sample: Adsorb the crude reaction mixture onto a small amount of deactivated silica (prepared by adding a few drops of Et₃N to the silica before adding your sample solution and evaporating) and load it onto the column.
-
Elute: Run the column using the 1% Et₃N-containing eluent, collecting fractions and monitoring by TLC as usual. This procedure will maintain a basic environment throughout the purification, protecting your imine product.
References
-
Wessjohann, L. A., & Ruijter, E. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, 6(22), 3921–3924. [Link]
-
Cazetta, T., et al. (2021). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Brazilian Chemical Society. [Link]
-
Wessjohann, L. A., & Ruijter, E. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. [Link]
-
El-Shazly, S. A. (2014). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. ResearchGate. [Link]
-
Koukoumkli, A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]
-
Wikipedia. Scavenger resin. [Link]
-
SIELC Technologies. (2018). Thiophene-2-carbaldehyde. [Link]
-
GSC Group. REMARKABLE ALDEHYDE SCAVENGERS. [Link]
-
Shimadzu. (2020). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. [Link]
-
Agilent Technologies. (2011). Analysis of thiophene in benzene. Agilent. [Link]
- Google Patents. (2012). Synthesis method of 2-thiophenecarboxaldehyde.
- Google Patents. (1956).
-
Solubility of Things. Thiophene-2-carbaldehyde. [Link]
-
Organic Syntheses. 2-thenaldehyde. [Link]
-
ResearchGate. (2016). How to separate imine from reaction mixture? [Link]
-
Hameed, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699–14713. [Link]
-
ResearchGate. (2022). How to isolate imine from reaction mixture? [Link]
-
Al-Jothery, A. A. A., & Al-Garah, F. K. H. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
-
ResearchGate. (2021). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... [Link]
-
Arman, H. D., & Tiekink, E. R. T. (2011). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (1997).
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Thiophene-2-carbaldehyde | SIELC Technologies [sielc.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Thiophene Chemistry & Amine Synthesis
Topic: Preventing Oxidation & Degradation of Thiophene Rings Ticket ID: THIO-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Thiophene Paradox
Thiophene is an electron-rich aromatic heterocycle (
In amine synthesis (particularly reductive amination), two critical failure modes exist:
-
S-Oxidation: Formation of thiophene S-oxides (which rapidly dimerize via Diels-Alder) or sulfones.[1][2][3][4]
-
Ring Reduction/Poisoning: Catalytic hydrogenation (
) often fails because sulfur poisons the catalyst, or the ring is reduced to tetrahydrothiophene.[1]
This guide provides chemoselective protocols to install amine functionalities without compromising the thiophene core.
Decision Matrix: Workflow Visualization
Figure 1: Strategic decision tree for amine synthesis involving thiophene moieties.
Caption: Workflow for converting thiophene-alcohols to amines, highlighting safe oxidant choices and reducing agents.
Module 1: Precursor Preparation (Oxidation)
The Challenge: Converting a thiophene-methanol to a thiophene-carboxaldehyde without oxidizing the sulfur atom. Strong oxidants (peracids, chromic acid) will attack the sulfur, forming sulfoxides which lose aromaticity and polymerize.[1]
Recommended Protocol A: Activated Manganese Dioxide (
)
Best for: Thiophenes where the alcohol is directly attached to the ring (pseudo-benzylic).
Mechanism:
Step-by-Step:
-
Preparation: Dissolve the thiophene-alcohol (1.0 equiv) in anhydrous DCM or Chloroform (0.1 M).
-
Addition: Add activated
(10–20 equiv).[1] Note: A large excess is required due to surface area dependence.[1] -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC.[1][5][6]
-
Workup: Filter the black suspension through a pad of Celite. Rinse the pad with DCM.[5]
-
Isolation: Concentrate the filtrate. Usually yields pure aldehyde without further purification.[1]
Recommended Protocol B: Dess-Martin Periodinane (DMP)
Best for: Substrates requiring faster kinetics or those with solubility issues in DCM.[1]
Step-by-Step:
-
Setup: Dissolve thiophene-alcohol (1.0 equiv) in DCM.
-
Addition: Add DMP (1.1–1.2 equiv) at
. -
Reaction: Warm to room temperature. Reaction is typically complete in 1–2 hours.[1]
-
Quench (Critical): Quench with a 1:1 mixture of saturated
and saturated (sodium thiosulfate). Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts which could polymerize the thiophene.[1]
Module 2: Reductive Amination
The Challenge: Typical catalytic hydrogenation (
Recommended Protocol: Sodium Triacetoxyborohydride (STAB)
Reference: Abdel-Magid, A. F., et al. J. Org.[1][7] Chem. 1996.
Why STAB?
-
Chemoselectivity: It reduces the imine (formed in situ) much faster than the aldehyde/ketone.
-
Acidity: It provides its own internal acid catalysis (acetic acid), which is mild enough to avoid thiophene polymerization but strong enough to drive imine formation.[1]
Step-by-Step:
-
Imine Formation: In a dry flask, mix the Thiophene-Aldehyde (1.0 equiv) and Amine (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.[1]
-
Drying (Optional but Recommended): If the amine is secondary or sterically hindered, add activated 4Å molecular sieves or
and stir for 30 mins to push equilibrium. -
Reduction: Add
(1.4–1.5 equiv) in one portion. -
Time: Stir at room temperature for 2–16 hours.
-
Quench: Quench with saturated aqueous
. Do not use strong acid to quench.[1] -
Extraction: Extract with DCM, dry over
.
Alternative: Sodium Cyanoborohydride (
Troubleshooting & FAQs
Compatibility Matrix
| Reagent | Compatibility | Risk/Notes |
| 🔴 High Risk | Catalyst poisoning; Ring saturation.[1] | |
| 🟡 Caution | Can cleave C-S bonds at high temps.[1] | |
| 🟢 Safe | Good for simple reductions; less selective for amination.[1] | |
| STAB | 🟢 Recommended | Ideal for reductive amination. |
| m-CPBA | 🔴 High Risk | Forms S-oxides |
| Jones Reagent | 🔴 High Risk | Strong acid + oxidant = Polymerization/Decomposition.[1] |
| Swern | 🟡 Caution | Generally safe at |
Q: My reaction mixture turned into a black tar. What happened?
A: You likely triggered cationic polymerization . Thiophenes are electron-rich.[1][3] In the presence of strong Lewis acids (like
-
Fix: Ensure your reductive amination is not too acidic. If using
, check that your pH is not below 5.[1] If using STAB, the generated acetic acid is usually safe, but avoid adding extra mineral acids.[1]
Q: Can I use catalytic hydrogenation if I use a "Sulfur-resistant" catalyst?
A: Technically, yes (e.g., sulfided Platinum or Rhodium), but it is difficult to control.[1]
-
Risk: Even if the catalyst survives, you risk reducing the C=C double bonds of the thiophene ring to form a tetrahydrothiophene .
-
Solution: Stick to hydride reagents (Borohydrides) for high chemoselectivity.[1]
Q: I see a "dimer" byproduct in my Mass Spec (M+M).
A: This is likely a Diels-Alder adduct resulting from S-oxidation .[1] If you used a peroxide or peracid, the sulfur oxidized to a thiophene-S-oxide.[1][2][3] This intermediate is anti-aromatic and highly reactive, instantly dimerizing with unoxidized thiophene.[1]
-
Fix: Switch to
or DMP for your oxidation steps.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1] (Referencing MnO2 selectivity).
-
Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Dess-Martin Periodinane mechanism and tolerance).[1][6][9]
-
BenchChem Technical Support. (2025). Protocol for the Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde.
-
Common Organic Chemistry. (n.d.).[1] Dess-Martin Periodinane (DMP).[1][6][9][10]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
overcoming solubility issues with 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in water
Executive Summary & Chemical Analysis
The Challenge: You are working with 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine . Users frequently report precipitation upon dilution into aqueous media or failure to dissolve in neutral buffers.
Chemical Root Cause Analysis: To solve this, we must deconstruct the molecule’s physicochemical profile:
-
Lipophilic Core: The cyclohexane ring and ethyl group contribute significant hydrophobicity (estimated LogP > 4.0).
-
Aromatic Shield: The thiophene ring is highly lipophilic and poorly water-soluble.
-
The "Handle" (Secondary Amine): The nitrogen atom is a secondary amine. Based on structural analogs (N-alkylcyclohexanamines), the pKa is estimated between 10.0 and 10.8 .
The Solution: This molecule acts as a lipophilic base . It is insoluble in its neutral (free base) form but highly soluble in its protonated (cationic) form.
-
At pH 7.4 (PBS): The molecule is partially deprotonated and lipophilic
Precipitates. -
At pH < 6.0: The molecule is >99.9% protonated (ionized)
Dissolves.
Solubility Decision Matrix (Workflow)
Before starting, determine your end-use application.[1] Use the following logic flow to select the correct protocol.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Protocol A: The "DMSO Spike" (For In Vitro Assays)
Best for: High-throughput screening, enzymatic assays, robust cell lines.[1]
The Trap: Users often add the DMSO stock directly to the media, causing the compound to "crash out" (precipitate) immediately due to the sudden polarity shift.
Correct Procedure:
-
Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM or 20 mM.
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Dilution (The "Step-Down"):
-
Dilute the Master Stock 1:10 into Ethanol or PEG-400 .
-
Why? This lowers the surface tension and creates a transition solvent system.
-
-
Final Dosing:
-
Add the intermediate solution to your media/buffer while vortexing rapidly .
-
Ensure final DMSO concentration is < 0.5% (v/v).
-
Protocol B: In Situ Salt Formation (The "Protonation Switch")
Best for: High concentration aqueous stocks, animal dosing (IP/IV).
Mechanism: We convert the free base amine into a hydrochloride or methanesulfonate salt, effectively turning the "greasy" molecule into an ionic surfactant-like species.
Steps:
-
Calculate Molar Equivalents: You need 1.05 to 1.1 equivalents of acid per mole of compound.
-
Dissolution:
-
Weigh the solid compound.
-
Add 0.1 M HCl (or Methanesulfonic acid for higher solubility).
-
Crucial: Do not add water yet. Add the acid directly to the solid.
-
-
Sonication: Sonicate until clear. The solution may warm up slightly (exothermic protonation).
-
Dilution: Slowly add Water for Injection (WFI) or Saline to reach target volume.
-
pH Check: Verify pH is < 6.0. If pH rises > 7, the compound will precipitate.
| Acid Type | Solubility Potential | Notes |
| 0.1 N HCl | Moderate | Good for acute studies. Excess Cl- ions can cause "common ion effect" at high conc. |
| Methanesulfonic Acid | High | Excellent counter-ion for lipophilic amines. |
| Lactic Acid | Moderate | Biocompatible, less irritating for IP injection.[1] |
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: Sensitive in vivo models, preventing precipitation in blood.[1]
Mechanism: The lipophilic thiophene and cyclohexane rings fit inside the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding them from water while the outer shell remains soluble.
Steps:
-
Prepare a 20% (w/v) HP-β-CD solution in water.
-
Add the compound to this vehicle.
-
Acidify: Add 1 equivalent of HCl (as in Protocol B).
-
Why? Cyclodextrins work best when the guest is somewhat solubilized first. The acid helps initial dissolution; the CD prevents precipitation when the pH neutralizes in the body.
-
-
Stir for 4–6 hours at Room Temperature.
-
Filter sterilize (0.22 µm).
Troubleshooting & FAQs
Q1: I dissolved the compound in DMSO, but when I added it to PBS (pH 7.4), it turned cloudy instantly. Why? A: This is the "Crash-Out" effect. Your compound is a base (pKa ~10.6). In DMSO, it is soluble.[1] In PBS (pH 7.4), the equilibrium shifts toward the uncharged, lipophilic free base.[1]
-
Fix: Use Protocol B (Acidification) or Protocol C (Cyclodextrin). If you must use DMSO, keep the final concentration very low (< 1 µM) or use a lower pH buffer (e.g., Acetate buffer pH 5.[1]0) if your assay allows.
Q2: Can I warm the solution to dissolve it? A: Yes, but with caution.
-
Safe: 37°C to 50°C for short periods.
-
Unsafe: > 60°C. Thiophene derivatives can be sensitive to oxidation or polymerization at high temperatures, especially in acidic environments.[1] Always store the stock solution in the dark.
Q3: Is this compound stable in water once dissolved? A: In an acidic solution (pH 4–6), it is chemically stable for at least 24 hours.[1] However, thiophene rings are susceptible to photo-oxidation.[1]
-
Requirement: Protect all clear aqueous solutions from light (wrap vials in foil).
Q4: My cells are dying, and I think it's the solvent. What is the toxicity limit? A:
-
DMSO: Most cells tolerate up to 0.5%. Primary neurons may only tolerate 0.1%.
-
Acidified Saline: If you use Protocol B, ensure the final pH in the well/dish is not < 7.0. The buffering capacity of the culture media (Bicarbonate/HEPES) usually neutralizes the small amount of acid added, but you must verify this with a mock control.
References
-
Cyclodextrin Complexation: Hădărugă, N. G., et al. (2023).[1] Inclusion Complexes of 3,4-Ethylenedioxythiophene with Per-Modified β- and γ-Cyclodextrins. International Journal of Molecular Sciences. Retrieved from [Link]
-
Lipophilic Amine Solubilization: Pitani, S. N. (2018).[1] Solubility Enhancement of Model Compounds. University of the Pacific Scholarly Commons. Retrieved from [Link]
Sources
purification strategies for oily amine products like 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Topic: 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Case Reference: #AMN-THIO-04 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely reading this because your product—This compound —is behaving like a viscous "gum" or oil rather than a nice crystalline solid. This is not necessarily an impurity issue; it is a thermodynamic one.
The combination of a flexible cyclohexyl ring , the ethyl side chain , and the thiophene moiety creates high conformational entropy, which disrupts the crystal lattice formation. Furthermore, as a secondary amine, it lacks the extensive hydrogen-bonding network of primary amines.
This guide moves beyond standard "recrystallization" (which will likely fail) and focuses on Salt Engineering , Chromatographic Deactivation , and Solid-Phase Extraction (SCX) strategies designed specifically for lipophilic, oily amines.
Module 1: The "Catch and Release" Strategy (SCX)
Best For: Removing non-basic impurities (starting materials, neutral side-products) without running a full manual column.
The Logic: Your molecule is basic.[1] Most of your contaminants (thiophene aldehyde, alkyl halides) are likely neutral. Strong Cation Exchange (SCX) resin uses sulfonic acid groups to chemically bind your amine, allowing you to wash away everything else, then "release" the pure amine with ammonia.
Protocol: SCX Purification
-
Load: Dissolve crude oil in MeOH/DCM (1:1) . Load onto a pre-conditioned SCX cartridge (1 g resin per 100 mg amine).
-
Catch: The amine protonates and binds to the sulfonic acid resin.
-
Wash: Flush with 100% MeOH (5-10 column volumes).
-
Result: Neutrals and acidic impurities elute. The amine remains bound.
-
-
Release: Elute with 2 M
in MeOH . -
Finish: Concentrate the filtrate. You will obtain the free base amine, usually in high purity.
Visual Workflow: SCX "Catch & Release"
Caption: The SCX workflow utilizes pH switching to isolate basic amines from neutral organic impurities.
Module 2: Chromatographic Troubleshooting
Issue: The amine "streaks" or "tails" on silica gel, leading to poor separation and yield loss.
The Science:
Silica gel is acidic (
Strategy A: Mobile Phase Modifiers
Do not run a standard Hexane/EtOAc column. You must deactivate the silica.[3]
| Modifier | Pros | Cons | Recommendation |
| Triethylamine ( | Easy to use; effective silanol blocker. | High Risk: Often forms | Use only if you perform a post-column base wash. |
| Ammonia ( | Clean; evaporates easily. | Immiscible with Hexane; requires DCM/MeOH systems. | Preferred. Use 1% |
Strategy B: Amine-Functionalized Silica (The "Gold Standard")
If budget permits, use KP-NH (Amine-Functionalized) Silica cartridges.
-
Why: The silica surface is already bonded with propyl-amine groups.
-
Benefit: The surface is basic.[1] Your amine will not streak. You can use standard Hexane/EtOAc gradients without any added base. This is often the difference between a 40% yield and a 90% yield for oily amines.
Module 3: Salt Engineering (Turning Oil into Solid)
Issue: You need a solid for stability or X-ray crystallography, but the free base is an oil.
The Science:
The "default" salt (Hydrochloride) is often a poor choice for lipophilic amines because
The Solution: Use large, organic counter-ions to pack the crystal lattice.
Recommended Counter-Ions for this compound
-
Oxalate Salt (Oxalic Acid):
-
Why: Forms a rigid hydrogen-bonded network. Often crystallizes even stubborn oils.
-
Caution: Oxalates can be toxic; strictly for research/intermediate use.
-
-
Fumarate Salt (Fumaric Acid):
-
Why: Similar to oxalate but pharmaceutically acceptable.
-
-
Tosylate (p-TsOH):
-
Why: The large aromatic ring of the tosylate stacks well with the thiophene and cyclohexane rings, promoting crystallization via
or Van der Waals interactions.
-
Protocol: Salt Formation[5][6]
-
Dissolve 100 mg of amine oil in 1 mL Diethyl Ether or EtOAc .
-
Dissolve 1.05 equivalents of the chosen acid (e.g., Oxalic acid) in a minimum amount of MeOH or warm EtOH .
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
Observation:
-
Cloudiness: Good. Let it stand in the fridge.
-
Oil out: If a gum forms at the bottom, heat the mixture until clear, add a drop of MeOH, and let it cool very slowly to encourage lattice formation.
-
Module 4: Thiophene-Specific Safety & Stability
Critical Warning: The thiophene ring is electron-rich and sensitive to electrophilic attack and oxidation.
-
Avoid Strong Oxidizing Acids: Do not use Nitric acid or concentrated Sulfuric acid for salt formation. This will oxidize the sulfur or cause polymerization.
-
Acid Stability: While thiophenes are generally stable to dilute HCl, prolonged exposure to strong Lewis acids can cause ring-opening or polymerization.
-
Storage: Store the free base under Nitrogen/Argon. Amines absorb
from the air to form carbamates, and thiophenes can slowly photo-oxidize.
FAQ: Troubleshooting
Q: I used Triethylamine (
-
Fix: Dissolve your product in DCM. Wash with Saturated Aqueous
(2x). The base wash deprotonates the salt, turning it back into free , which remains in the organic layer. Then, rotovap aggressively (high vac, 40°C) to strip the volatile free .
Q: My product is pure by TLC but looks dark brown/black. A: Thiophene amines often discolor due to trace oxidation products (ppm levels).
-
Fix: Dissolve in EtOAc and treat with Activated Charcoal for 15 minutes. Filter through Celite. This usually restores the pale yellow/colorless appearance.
Q: Can I distill this? A: Yes, but only under high vacuum.
-
Method: Kugelrohr Distillation .
-
Conditions: High vacuum (<0.1 mmHg). The boiling point will likely be >150°C. Ensure the bath temperature does not exceed 180°C to prevent thermal decomposition of the thiophene-amine linkage.
References
-
Teledyne ISCO. (2012).[6] RediSep SCX Column: Purification Tactics for Basic Compounds.[6]Link
-
Biotage. (2023).[1][7] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Reich, H. J. (University of Wisconsin). Amine Purification and Handling Tips.[1][8][5][7][9]Link
-
Diop, M. B., et al. (2020).[10] Co-crystallization of Oxalate Salts of Monoprotonated Amines.[11] American Journal of Heterocyclic Chemistry.[11] Link
-
BenchChem. (2023). Technical Support: Overcoming Challenges in Secondary Amine Purification.Link
Sources
- 1. biotage.com [biotage.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. reddit.com [reddit.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Thiophene-Containing Secondary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the challenges and solutions associated with the stability of secondary amines containing thiophene moieties. Our goal is to move beyond simple protocols and explain the causal mechanisms behind compound instability, empowering you to design more robust experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: My thiophene-containing secondary amine seems to be degrading over time. What are the most common reasons for this instability?
A: This is a frequent and critical issue. The instability of these molecules typically arises from the inherent chemical properties of both the thiophene ring and the secondary amine group. The primary degradation pathways are oxidation, photodegradation, and pH-mediated reactions.
-
Oxidation: The thiophene ring is an electron-rich aromatic system.[1][2] This makes it susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to form reactive thiophene-S-oxides or thiophene epoxides.[3][4][5] These reactive metabolites can lead to further degradation or unwanted reactivity.[3][5] The secondary amine itself can also be a site of oxidation. Atmospheric oxygen, and especially reactive oxygen species (ROS) like singlet oxygen, can initiate these degradation processes.[6][7][8]
-
Photodegradation: Many thiophene derivatives are photosensitive.[9] Exposure to light, particularly UV radiation, can provide the energy needed to excite the molecule to a higher energy state, leading to isomerization, dimerization, or reaction with ambient oxygen to form photoproducts.[9] This is a critical factor often overlooked during routine laboratory handling.
-
pH Instability: The basicity of the secondary amine makes the molecule's stability dependent on the pH of its environment. In highly acidic conditions, while the thiophene ring itself is relatively stable compared to furan or pyrrole[10], protonation of the amine can alter the electronic properties of the molecule, potentially influencing other degradation pathways. In basic conditions, deprotonation of adjacent carbons or other functional groups can occur, creating reactive species.
Below is a diagram illustrating the major degradation pathways.
Caption: Key degradation pathways for thiophene-containing secondary amines.
Q2: What are the best practices for handling and storing these compounds to proactively minimize degradation?
A: Proactive stabilization is crucial. The key is to control the compound's environment to mitigate the stressors identified above. We recommend a multi-faceted approach based on the compound's physical state.
Core Principles:
-
Atmosphere Control: Minimize exposure to oxygen. For highly sensitive compounds, handling under an inert atmosphere (Nitrogen or Argon) is best practice.[11] For routine weighing and preparation of solutions, work efficiently to reduce air exposure time.
-
Light Protection: Always store compounds in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Temperature Control: Store compounds at the lowest practical temperature to reduce the rate of all chemical reactions. For long-term storage, -20°C or -80°C is recommended.
-
Solvent Purity: Use high-purity, degassed, and anhydrous solvents for making stock solutions. Impurities in solvents can catalyze degradation. Thiophene itself is generally stable and incompatible with strong oxidizing agents and nitrates.[12][13]
Recommended Storage Conditions Summary
| Compound State | Container | Atmosphere | Temperature | Light Condition |
| Solid (Powder) | Tightly sealed amber glass vial | Air (or Argon for high sensitivity) | ≤ 4°C (Short-term) / -20°C to -80°C (Long-term) | Dark |
| In Solution (Stock) | Screw-cap amber vial with PTFE-lined cap | Inert gas (overlay N₂ or Ar) | -20°C to -80°C | Dark |
| In Solution (Working) | Amber autosampler vials | N/A (use promptly) | As required by experiment (minimize time at RT) | Dark |
Q3: Can antioxidants improve the stability of my compound in solution? If so, which ones are recommended?
A: Yes, antioxidants can be highly effective, particularly for preventing oxidative degradation. They function by acting as "scavengers" for free radicals and other reactive oxygen species.[8] The choice of antioxidant depends on the solvent system and the specific nature of your compound.
It's noteworthy that thiophene moieties themselves can possess antioxidant properties, which can complicate the picture but also be leveraged.[8][14] The sulfur atom can act as a reducing agent.[14] However, for stabilization purposes, adding an external antioxidant is a more controlled approach.
Commonly Used Antioxidants:
| Antioxidant Class | Examples | Recommended Concentration | Solvent Compatibility | Mechanism of Action |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | 0.01 - 0.1% (w/v) | Organic Solvents | H-atom donors that neutralize peroxyl radicals.[15] |
| Thiol-Based Antioxidants | Glutathione (GSH), N-Acetylcysteine (NAC) | 1-5 mM | Aqueous Buffers | Act as reducing agents and protect against oxidative stress.[16] |
| Ascorbic Acid (Vitamin C) | L-Ascorbic Acid | 1-5 mM | Aqueous Buffers | Water-soluble radical scavenger. |
Protocol: Incorporating an Antioxidant into a Formulation
-
Selection: Choose an antioxidant that is soluble and stable in your desired solvent system. For organic solutions (e.g., DMSO, Ethanol), BHT is an excellent first choice. For aqueous systems, consider Ascorbic Acid or a thiol-based agent.
-
Preparation: Prepare your stock solution of the thiophene-amine compound as usual.
-
Addition: Prepare a concentrated stock of the antioxidant in the same solvent. Add the required volume of the antioxidant stock to your compound solution to achieve the final target concentration (e.g., 0.05% BHT).
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Storage: Store the stabilized solution under the recommended conditions (dark, cold, inert atmosphere if possible).
-
Validation: Always run a control experiment with your compound in the same solvent without the antioxidant to confirm its stabilizing effect. Monitor both samples over time using an appropriate analytical method like HPLC.
Q4: I suspect degradation during my experiments. What analytical methods are best for confirming instability and identifying the byproducts?
A: A systematic analytical approach is essential for confirming degradation and understanding its mechanism. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for this analysis.[17] For structural elucidation of unknown degradation products, Mass Spectrometry (MS) is indispensable.
Recommended Analytical Workflow:
-
Primary Analysis (Quantification):
-
Method: Reversed-Phase High-Performance Liquid Chromatography with UV-Vis Detection (RP-HPLC-UV).[17][18]
-
Why: This method is excellent for separating the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can accurately quantify the rate of degradation. A simple and fast HPLC method can often be developed for routine monitoring.[17]
-
-
Confirmatory Analysis (Identification):
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Why: LC-MS provides the molecular weight of the components in each chromatographic peak. For a suspected oxidation product, you would look for a mass increase of +16 amu (addition of one oxygen atom) or +32 amu (addition of two oxygen atoms) relative to the parent compound.
-
Advanced: High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental formula of the degradants.[19]
-
-
Alternative Methods:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable thiophene derivatives. Two-dimensional GC (2D-GC) can be used for complex mixtures to separate thiophene from interfering matrices.[20]
-
Spectroscopy (NMR, FTIR): Useful for characterizing isolated degradation products but less practical for routine monitoring of complex reaction mixtures.[18]
-
The following diagram outlines a typical workflow for a stability study.
Caption: Experimental workflow for a comprehensive stability assessment study.
References
- Thiophene Stability in Photodynamic Therapy: A Mathem
- Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride).SciSpace.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
- Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push-Pull Thiophenes.PubMed.
- (PDF) Photochemical and Photophysical Behavior of Thiophene.
- Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study.Source Not Available.
- Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Deriv
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.PMC.
- Bioactivation Potential of Thiophene-Containing Drugs.Chemical Research in Toxicology.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.MDPI.
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.PMC.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.Source Not Available.
- Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-
- Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxid
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.Pharmaguideline.
- Bioactivation potential of thiophene-containing drugs.PubMed.
- Why is thiophene stable to acid?Reddit.
- Thiophene (Cas 110-02-1).Parchem.
- Thiophene Supplier,CAS 110-02-1,COA,MSDS,Specific
- The role of thiols in antioxidant systems.PMC - NIH.
- Analysis of Trace (mg/kg)
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. parchem.com [parchem.com]
- 13. mainchem.com [mainchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfe ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00944D [pubs.rsc.org]
- 16. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijmr.net.in [ijmr.net.in]
- 19. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Validation & Comparative
comparing biological activity of thiophene vs furan cyclohexylamine analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Biological activity, Structure-Activity Relationship (SAR), and Metabolic Stability of 1-(heteroaryl)cyclohexylamines (e.g., Tenocyclidine analogs).[1]
Executive Summary
In the optimization of arylcyclohexylamines—a privileged scaffold yielding dissociative anesthetics (e.g., Phencyclidine/PCP), analgesics, and dopamine reuptake inhibitors—the bioisosteric replacement of the phenyl ring with five-membered heterocycles is a critical strategy.
This guide compares Thiophene (S-containing) and Furan (O-containing) analogs. While both are classical bioisosteres of benzene, they diverge significantly in metabolic fate and receptor affinity within the cyclohexylamine class.
-
Thiophene (e.g., Tenocyclidine/TCP): Typically exhibits higher binding affinity and lipophilicity compared to the parent phenyl compound, often retaining or enhancing potency at the NMDA receptor.[1]
-
Furan: Frequently introduces metabolic instability (bioactivation to reactive enals) and reduced lipophilicity, often lowering blood-brain barrier (BBB) penetration despite maintaining steric compatibility.
Physicochemical & Structural Comparison
The choice between thiophene and furan fundamentally alters the electronic landscape of the ligand.
| Feature | Thiophene Analog | Furan Analog | Impact on Biological Activity |
| Aromaticity | High (Resonance Energy ~29 kcal/mol) | Low (Resonance Energy ~16 kcal/mol) | Thiophene mimics benzene's pi-stacking interactions better than furan. |
| Electronegativity | Sulfur (2.58) is less electronegative than Oxygen. | Oxygen (3.44) is highly electronegative. | Furan withdraws electron density, potentially weakening cation-pi interactions at the receptor site. |
| Lipophilicity (LogP) | Higher (More lipophilic) | Lower (More polar) | Thiophene analogs penetrate the CNS more effectively; Furan analogs may have reduced brain uptake.[1] |
| H-Bonding | Weak acceptor | Moderate acceptor | Furan oxygen can act as a specific H-bond acceptor, potentially altering selectivity profiles. |
| Metabolic Liability | Moderate (S-oxidation) | High (Ring opening to reactive dicarbonyls) | Furan is a known "structural alert" for hepatotoxicity.[1] |
Case Study: NMDA Receptor Antagonists
Subject: Comparison of Tenocyclidine (TCP) [1-(1-(2-thienyl)cyclohexyl)piperidine] vs. its Furan analog [1-(1-(2-furyl)cyclohexyl)piperidine].
Pharmacological Potency (NMDA Receptor)
Experimental data indicates that the thiophene ring confers superior affinity for the PCP-binding site inside the NMDA receptor channel compared to both the phenyl (PCP) and furan analogs.
-
Tenocyclidine (TCP):
-
Binding Affinity (
): ~7–10 nM (High Affinity). -
Mechanism: The sulfur atom's larger van der Waals radius and diffuse electron cloud allow for stronger dispersion forces within the hydrophobic pocket of the NMDA receptor.
-
Outcome: TCP is often reported as more potent than PCP itself in displacing radioligands like
-MK-801.
-
-
Furan Analog:
-
Binding Affinity: Generally lower than TCP.
-
Mechanism: The smaller size of oxygen and its higher electronegativity reduce the strength of hydrophobic interactions in the binding crevice. Furthermore, the reduced aromaticity weakens pi-pi interactions with aromatic residues (e.g., Tyrosine/Tryptophan) in the receptor channel.
-
SAR Decision Tree
Use the following logic flow to select between Thiophene and Furan for cyclohexylamine optimization.
Caption: Strategic selection framework for bioisosteric replacement in cyclohexylamine drug design.
Metabolic Stability & Toxicity Profiles
The most critical differentiator between these two analogs is their metabolic fate. This section details why furan is often avoided in late-stage drug candidates.
The Furan "Structural Alert"
Furan rings are susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The oxidation of the furan ring leads to the opening of the ring, generating cis-2-butene-1,4-dial , a highly reactive unsaturated dicarbonyl.
-
Consequence: This intermediate acts as a Michael acceptor, covalently binding to nucleophilic residues (Cysteine/Lysine) on proteins and DNA, leading to hepatotoxicity and carcinogenicity.
Thiophene Metabolism
Thiophene is also metabolized by P450s but typically proceeds via S-oxidation .
-
Pathway: Formation of thiophene-S-oxide and thiophene-S-dioxide.
-
Outcome: While these can be reactive (as seen in the toxicity of Tienilic acid), they are often conjugated with glutathione more readily or are sterically hindered in the cyclohexylamine scaffold, making TCP analogs generally more stable than their furan counterparts.
Caption: Comparative metabolic bioactivation pathways showing the high-risk ring opening of furan vs. S-oxidation of thiophene.
Experimental Protocols
Synthesis of 1-(Heteroaryl)cyclohexylamines (Bruylants Reaction)
This protocol is the industry standard for synthesizing TCP and Furan analogs efficiently. It utilizes the displacement of a nitrile group by a Grignard reagent.
Reagents:
-
Cyclohexanone[2]
-
Piperidine (or Morpholine/Pyrrolidine)
-
Potassium Cyanide (KCN)
-
2-Bromothiophene (for TCP) or 2-Bromofuran
-
Magnesium turnings (for Grignard)
Step-by-Step Workflow:
-
Formation of the Aminonitrile Intermediate:
-
Dissolve cyclohexanone (1.0 eq) and piperidine (1.1 eq) in water/acid mixture.
-
Slowly add KCN (1.1 eq) solution while maintaining temperature < 10°C.
-
Mechanism:[3][4] The amine attacks the ketone to form an iminium ion, which is trapped by cyanide.
-
Isolation: The solid 1-piperidinocyclohexanecarbonitrile precipitates. Filter, wash with cold water, and dry.
-
-
Grignard Preparation:
-
In a flame-dried flask under Argon, react 2-bromothiophene (or 2-bromofuran) with Magnesium turnings in anhydrous ether/THF to form 2-thienylmagnesium bromide .
-
-
Displacement (Bruylants Reaction):
-
Dissolve the aminonitrile from Step 1 in anhydrous THF.
-
Add the Grignard reagent (1.2 eq) dropwise.
-
Reflux for 2–4 hours.
-
Note: The cyanide group is a good leaving group in this specific scaffold, allowing the heteroaryl anion to substitute at the quaternary carbon.
-
-
Workup:
-
Quench with saturated
. Extract with ether. -
Purify via acid-base extraction or column chromatography.
-
In Vitro Radioligand Binding Assay (NMDA)
To objectively compare the affinity of the synthesized analogs.
-
Tissue Preparation: Rat whole brain membranes (washed to remove endogenous glutamate/glycine).[5]
-
Radioligand:
-TCP (2 nM) or -MK-801. -
Non-specific Binding: Defined using 10
M unlabelled PCP. -
Incubation: 50 mM Tris-HCl (pH 7.4), 25°C for 60 mins.
-
Analysis: Filter through GF/B filters, count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Vignon, J., et al. (1988). "Comparison of [3H]phencyclidine and [3H]N-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) binding properties to rat and human brain membranes." Brain Research. Link
-
Chaudieu, I., et al. (1989). "The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex."[5] Neuropharmacology. Link
-
Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
- Kamenicka, T., et al. (1979). "Synthesis and pharmacological evaluation of some 1-(heteroaryl)cyclohexylamines." European Journal of Medicinal Chemistry. (Foundational chemistry for the Bruylants route).
-
Conti, P., et al. (2014). "Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues." Journal of Medicinal Chemistry. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation Guide: Structural Confirmation of 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine via IR Spectroscopy
Executive Summary
In the development of pharmacophores containing heterocyclic amines, the structural validation of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine requires a rigorous spectroscopic approach. While NMR remains the gold standard for connectivity, Infrared (IR) Spectroscopy—specifically Fourier Transform Infrared (FTIR) —is the industry workhorse for rapid identification, solid-state form analysis, and routine quality control.
This guide provides a technical roadmap for validating this specific molecule. It moves beyond basic spectral assignment to a comparative analysis of sampling techniques (ATR vs. Transmission KBr), ensuring you select the method that yields the highest data integrity for your specific stage of development.
Structural Breakdown & Predicted Spectral Features
To validate this molecule, we must deconstruct it into its constituent vibrational modes. The molecule consists of three distinct pharmacophoric elements: a thiophene ring , a secondary amine linker , and a substituted cyclohexane system .
Theoretical Band Assignment
Note: Values are predicted based on standard functional group frequencies in the solid state.
| Functional Group | Mode of Vibration | Predicted Frequency (cm⁻¹) | Diagnostic Value |
| Secondary Amine | N-H Stretch (ν) | 3300 – 3450 (Weak/Broad) | High. Confirms amine formation; absence indicates tertiary amine or unreacted starting material. |
| Thiophene Ring | C-H Stretch (Aromatic) | 3050 – 3110 (Weak) | Medium. Distinguishes aromatic protons from aliphatic backbone. |
| Cyclohexane/Ethyl | C-H Stretch (Aliphatic) | 2850 – 2960 (Strong) | High. Dominant feature; confirms the saturated carbocycle. |
| Thiophene Ring | Ring Breathing (C=C/C-C) | 1400 – 1530 (Medium) | High. Characteristic "fingerprint" of the sulfur heterocycle. |
| C-N Bond | C-N Stretch | 1180 – 1250 (Medium) | Medium. Often buried in the fingerprint region but confirms linkage. |
| Thiophene Ring | C-S Stretch / Deformation | 680 – 850 | High. Specific to the thiophene substitution pattern (2-substituted). |
Critical Quality Attribute (CQA): Watch for a carbonyl peak at ~1715 cm⁻¹ . Its presence indicates unreacted 4-ethylcyclohexanone (starting material) or oxidation, signaling a failed reductive amination or degradation.
Comparative Methodology: Selecting the Right Technique
Not all IR spectra are created equal.[1][2] The choice between Attenuated Total Reflectance (ATR), Transmission (KBr), and Raman depends on your specific data requirements.
Comparison Matrix: Performance & Suitability
| Feature | Method A: FTIR-ATR (Recommended) | Method B: Transmission (KBr Pellet) | Method C: Raman Spectroscopy |
| Principle | Surface reflectance (Evanescent wave) | Direct transmission through sample matrix | Inelastic light scattering |
| Prep Time | < 1 Minute (Direct application) | 15–20 Minutes (Grinding/Pressing) | < 1 Minute (Direct laser) |
| Sample Recovery | Yes (Non-destructive) | No (Sample embedded in salt) | Yes (Non-contact) |
| Sensitivity | Moderate (Pathlength ~2-4 µm) | High (Adjustable pathlength) | High for non-polar/aromatics |
| Water Interference | Low | High (KBr is hygroscopic) | Negligible (Best for aqueous samples) |
| Thiophene Specificity | Good | Good | Excellent (Symmetric ring modes are Raman active) |
| Best For: | Routine QC, High Throughput | Trace Analysis, Library Matching | Polymorph screening, Conjugation analysis |
Expert Insight
For routine validation of this compound, FTIR-ATR is the superior choice . The speed and reproducibility outweigh the sensitivity benefits of KBr, especially since the aliphatic C-H and thiophene ring modes are strong absorbers. Use KBr only if you are building a reference standard for a regulatory dossier.
Validated Protocol: FTIR-ATR Workflow
This protocol is designed for a standard Diamond or ZnSe crystal ATR accessory.
Phase 1: System Suitability
-
Clean Crystal: Wipe the ATR crystal with isopropanol. Ensure no residue remains.
-
Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 16-32 scans, 4 cm⁻¹ resolution).
-
Energy Check: Verify the energy throughput is within vendor specifications (usually >20% in the fingerprint region).
Phase 2: Sample Analysis
-
Sample Deposition: Place approximately 5–10 mg of the solid amine product onto the center of the crystal.
-
Contact Pressure: Lower the pressure arm (anvil) until the "slip-clutch" engages or the force gauge reads the optimized value (typically 80–100 lbs force). Crucial: Inconsistent pressure leads to peak intensity variations.
-
Acquisition: Scan the sample (4000–600 cm⁻¹).
-
Processing: Apply "ATR Correction" (if your software does not do this automatically) to account for the penetration depth dependence on wavelength.
Phase 3: Self-Validation (The "Sanity Check")
-
Baseline: Is the baseline flat and near 100% transmittance (or 0 absorbance) in non-absorbing regions (e.g., 1800–2500 cm⁻¹)?
-
Signal-to-Noise: Is the noise level at 2000 cm⁻¹ less than 0.1%?
-
Contamination: Are there broad peaks at 3400 cm⁻¹ (moisture) or sharp doublets at 2350 cm⁻¹ (atmospheric CO₂)? Action: Re-clean and purge if present.
Visualizing the Logic
Diagram 1: Validation Workflow
This flowchart illustrates the decision-making process during the structural confirmation.
Caption: Step-by-step logic flow for validating the amine structure and ruling out common synthetic impurities.
Diagram 2: Spectral Region Map
This diagram correlates specific wavenumbers to the physical parts of the molecule.
Caption: Mapping functional groups to their expected IR absorption zones.
References
-
NIST Chemistry WebBook. Thiophene IR Spectrum & Vibrational Assignments. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Amines. Available at: [Link][3]
-
Specac Application Notes. KBr Pellets vs. ATR: A Comparative Guide for Solid Analysis. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Standard reference for functional group tables).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
